PDP-C1-Ph-Val-Cit
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H37N7O5S2 |
|---|---|
分子量 |
591.8 g/mol |
IUPAC名 |
[4-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[(2S)-2-amino-3-methylbutanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C26H37N7O5S2/c1-17(2)22(27)24(35)33(20(23(28)34)6-5-13-31-25(29)36)19-10-8-18(9-11-19)16-38-26(37)32-14-15-39-40-21-7-3-4-12-30-21/h3-4,7-12,17,20,22H,5-6,13-16,27H2,1-2H3,(H2,28,34)(H,32,37)(H3,29,31,36)/t20-,22-/m0/s1 |
InChIキー |
AAVRIGCTKXERBY-UNMCSNQZSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)[C@@H](CCCNC(=O)N)C(=O)N)N |
正規SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)C(CCCNC(=O)N)C(=O)N)N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PDP-C1-Ph-Val-Cit: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDP-C1-Ph-Val-Cit is a sophisticated, cleavable linker system designed for the development of potent and specific Antibody-Drug Conjugates (ADCs). This linker incorporates several key chemical features that enable the stable conjugation of a cytotoxic payload to a monoclonal antibody, ensure stability in systemic circulation, and facilitate controlled, intracellular release of the active drug within target cancer cells. This technical guide provides a comprehensive overview of the this compound linker, its mechanism of action, relevant experimental protocols, and its application in the context of a highly potent class of payloads, the pyrrolobenzodiazepine (PBD) dimers.
The nomenclature "this compound" suggests a multi-component structure:
-
PDP (Pyridyldithiol): This functional group serves as the antibody conjugation moiety. The disulfide bond within the pyridyldithiol group reacts with free thiol groups, such as those generated from the reduction of interchain disulfides in the antibody's hinge region, to form a stable disulfide linkage.
-
C1: This likely refers to a single carbon spacer, possibly a methyl group, adjacent to the pyridyldithiol moiety, akin to the structure of commercially available linkers like SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate).
-
Ph (Phenyl): This is likely part of a p-aminobenzyl alcohol (PABA) self-immolative spacer. This unit is crucial for the efficient release of the unmodified payload.
-
Val-Cit (Valine-Citrulline): This dipeptide is a well-established substrate for the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[1][] This enzymatic cleavage is the primary mechanism for payload release.
When conjugated to a PBD dimer, a potent DNA cross-linking agent, the resulting ADC is designed to be a highly effective anti-cancer therapeutic.[3][4]
Mechanism of Action
The mechanism of action of an ADC utilizing the this compound linker and a PBD dimer payload is a multi-step process that ensures targeted delivery and activation of the cytotoxic agent.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature release of the PBD dimer, minimizing systemic toxicity. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[1]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates a spontaneous 1,6-elimination reaction of the PABA spacer, leading to the release of the unmodified, fully active PBD dimer into the cytoplasm.
-
DNA Cross-linking: The released PBD dimer translocates to the nucleus and binds to the minor groove of DNA, forming covalent interstrand cross-links.
-
Induction of Cell Death: The DNA cross-links stall DNA replication and transcription, leading to the activation of the DNA damage response (DDR) pathway. This results in cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death).
Quantitative Data
While specific quantitative data for an ADC utilizing the exact "this compound" linker is not publicly available, the following table presents representative data for a PBD dimer-based ADC (ADCT-301) that employs a cleavable linker. This data illustrates the potent anti-tumor activity of such conjugates.
| Parameter | Cell Line | Value | Reference |
| In Vitro Cytotoxicity (IC50) | Karpas 299 (Anaplastic Large Cell Lymphoma) | 3 ng/mL (20 pmol/L) | |
| In Vivo Efficacy | Karpas 299 Xenograft Model | Tumor-free survivors at a single dose of 0.5 mg/kg | |
| Cell Cycle Arrest | Karpas 299 | G2/M arrest observed at 48 hours post-treatment |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization and evaluation of ADCs employing the this compound linker and a PBD dimer payload.
ADC Conjugation Protocol
This protocol describes a general method for conjugating a pyridyldithiol-containing linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound-PBD payload
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC))
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 10-fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.
-
-
Conjugation:
-
Add a 5 to 10-fold molar excess of the this compound-PBD payload (dissolved in an organic co-solvent like DMSO) to the reduced antibody.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted pyridyldithiol groups. Incubate for 30 minutes.
-
-
Purification:
-
Purify the ADC using SEC to remove unconjugated payload and other impurities.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR), monomer content, and purity of the ADC using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS), and SEC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 value of the ADC.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibodies (unconjugated antibody, isotype control ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete medium and add to the cells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the ADC concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cathepsin B Cleavage Assay
This assay determines the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.
Materials:
-
Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) as a positive control
-
This compound-PBD
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, pH 5.5)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.
-
Reaction Initiation: Add the ADC or control substrate to the activated enzyme solution in a 96-well plate.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
-
Data Analysis: Determine the rate of cleavage from the slope of the fluorescence versus time plot.
DNA Interstrand Cross-linking Assay (Comet Assay)
The single-cell gel electrophoresis (comet) assay can be adapted to detect DNA interstrand cross-links.
Materials:
-
Cancer cell line
-
ADC and control treatments
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA staining dye (e.g., SYBR Gold)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Treatment: Treat cells with the ADC or a known cross-linking agent (positive control) for a specified time.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.
-
Staining and Visualization: Stain the DNA and visualize under a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA migration (the "comet tail"). A reduction in the tail moment compared to untreated cells indicates the presence of DNA cross-links.
Signaling Pathways and Workflows
ADC Internalization and Payload Release Pathway
Caption: Workflow of ADC internalization, lysosomal trafficking, and payload release.
PBD Dimer-Induced DNA Damage Response Pathway
Caption: Signaling pathway of PBD dimer-induced DNA damage and apoptosis.
Experimental Workflow for ADC Cytotoxicity Evaluation
Caption: Experimental workflow for determining the in vitro cytotoxicity of an ADC.
Conclusion
The this compound linker represents a sophisticated and highly effective tool in the design of next-generation ADCs. Its multi-component structure, featuring a stable antibody conjugation moiety, a self-immolative spacer, and a protease-cleavable dipeptide, allows for the targeted delivery and controlled release of potent cytotoxic payloads like PBD dimers. The detailed experimental protocols and an understanding of the underlying mechanism of action and signaling pathways provided in this guide are essential for the successful development and evaluation of ADCs incorporating this advanced linker technology. Further research and optimization of such linker systems will continue to drive the development of more effective and safer cancer therapeutics.
References
- 1. Synthesis and Evaluation of DNA Cross‐linkers by Click Chemistry‐Mediated Heterodimerization of Nor‐Tomaymycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - UCL Discovery [discovery.ucl.ac.uk]
An In-Depth Technical Guide to the Mechanism of Action of the PDP-C1-Ph-Val-Cit Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of drug release. This technical guide provides a comprehensive overview of the mechanism of action of the PDP-C1-Ph-Val-Cit linker, a cleavable linker system widely employed in the development of ADCs. We will delve into its chemical structure, the intricacies of its cleavage, and the subsequent release of the therapeutic payload. This guide also presents relevant quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
The this compound linker is a sophisticated construct engineered for stability in circulation and specific enzymatic cleavage within the target cell's lysosomal compartment. Its design incorporates a pyridyldithiopropionyl (PDP) group for antibody conjugation, a stable peptide sequence (Val-Cit) as the enzymatic cleavage site, and a self-immolative p-aminobenzyl carbamate (PABC) spacer to ensure the traceless release of the unmodified payload.
Core Mechanism of Action
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent upon a sequential series of events, beginning with systemic administration and culminating in the intracellular release of the cytotoxic payload.
Antibody Targeting and Internalization
Upon intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component of the ADC is designed to specifically recognize and bind to a tumor-associated antigen that is overexpressed on the surface of cancer cells. This high-affinity binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is internalized into the cancer cell within an endosome.
Lysosomal Trafficking
Following internalization, the early endosome containing the ADC-antigen complex undergoes maturation into a late endosome. This late endosome subsequently fuses with a lysosome, a cellular organelle characterized by its acidic internal pH (4.5-5.0) and a high concentration of various hydrolytic enzymes, including proteases.
Enzymatic Cleavage by Cathepsin B
The acidic environment of the lysosome activates a family of cysteine proteases known as cathepsins. Cathepsin B, which is often highly expressed in tumor cells, plays a pivotal role in the cleavage of the Val-Cit linker.[1][2][] The enzyme recognizes the valine-citrulline dipeptide sequence as a substrate and catalyzes the hydrolysis of the amide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer.[4] The valine residue fits into the S2 subsite of cathepsin B's active site, while the citrulline residue occupies the S1 subsite, facilitating specific and efficient cleavage.
Self-Immolative Payload Release
The cleavage of the Cit-PABC bond is the critical trigger for the release of the cytotoxic payload. This enzymatic action generates an unstable p-aminobenzyl alcohol intermediate. This intermediate then undergoes a rapid and spontaneous 1,6-elimination reaction, a process known as self-immolation. This cascade results in the release of the unmodified, fully active cytotoxic drug, along with carbon dioxide and p-azidoaniline as byproducts. This "traceless" release mechanism is a key advantage, as it ensures that the payload is not encumbered by any part of the linker that might impair its activity.
Chemical Structure and Components
The this compound linker is a multi-functional molecule with distinct components, each serving a specific purpose in the overall mechanism of action. Based on its CAS number (1610769-13-5) and molecular formula (C26H37N7O5S2), the structure can be elucidated.
-
PDP (3-(2-pyridyldithio)propionyl) Group: This moiety facilitates the conjugation of the linker to the monoclonal antibody. It reacts with free thiol groups, such as those on cysteine residues of the antibody, to form a stable disulfide bond. This disulfide bond can also be a site of cleavage in the reducing environment of the cell, offering a potential dual-release mechanism, although the primary release is intended through cathepsin B cleavage.
-
C1-Ph (p-aminobenzyl carbamate - PABC) Spacer: This component is the self-immolative portion of the linker. The "Ph" refers to the phenyl ring of the p-aminobenzyl group, and "C1" represents the carbonyl group of the carbamate. This spacer connects the Val-Cit dipeptide to the cytotoxic payload.
-
Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide serves as the recognition site for the lysosomal enzyme cathepsin B. Its specific sequence ensures that the linker remains stable in the bloodstream, where cathepsin B activity is low, and is efficiently cleaved in the lysosomal compartment of tumor cells.
Data Presentation
The following tables summarize representative quantitative data for ADCs utilizing Val-Cit-PABC linkers. It is important to note that specific values can vary depending on the antibody, payload, drug-to-antibody ratio (DAR), and the specific cancer cell line being tested. The data presented here is for illustrative purposes to provide a general understanding of the performance of this class of linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Val-Cit Linkers
| ADC Construct | Target Cell Line | Payload | IC50 (pM) | Reference |
| Anti-HER2 ADC | SK-BR-3 (HER2+++) | MMAE | 14.3 | |
| Anti-FRα ADC | KB (FRα+++) | IGN | 5 - 40 | |
| Anti-FRα ADC | T47D (FRα++) | IGN | 5 - 40 | |
| Sulfatase-linker ADC | HER2+ cells | 61 and 111 | ||
| Non-cleavable ADC | HER2+ cells | 609 |
Table 2: Plasma Stability of ADCs with Val-Cit Linkers
| ADC Construct | Species | Linker Half-life (t1/2) | Reference |
| cAC10-Val-Cit-MMAE | Mouse | ~144 hours (6.0 days) | |
| cAC10-Val-Cit-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | |
| Acetazolamide-Val-Cit-MMAE | Mouse Serum | 11.2 hours | |
| Acetazolamide-Val-Ala-MMAE | Mouse Serum | 23 hours | |
| Hydrazone Linker ADC | Human and Mouse Plasma | ~48 hours (2 days) |
Experimental Protocols
The characterization of ADCs with a this compound linker involves a series of in vitro and in vivo assays to evaluate their stability, cleavage, and efficacy. Below are detailed methodologies for key experiments.
Cathepsin B Cleavage Assay
Objective: To determine the rate of linker cleavage and payload release in the presence of cathepsin B.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).
-
Activate recombinant human cathepsin B according to the manufacturer's instructions.
-
Prepare a stock solution of the ADC in a suitable buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the ADC to the reaction buffer to a final concentration of approximately 100 µg/mL.
-
Initiate the reaction by adding activated cathepsin B to a final concentration of around 1 µM.
-
Incubate the reaction mixture at 37°C.
-
-
Time Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or a specific cathepsin B inhibitor).
-
-
Sample Analysis:
-
Process the quenched samples to separate the released payload from the ADC. This can be achieved by protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant containing the released payload by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Quantify the amount of released payload at each time point by integrating the corresponding peak area and comparing it to a standard curve of the free payload.
-
Plot the percentage of released payload over time to determine the cleavage kinetics.
-
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human and/or mouse plasma at 37°C.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
-
Sample Preparation:
-
Process the plasma samples to isolate the ADC and any released payload. This may involve immuno-affinity capture using protein A/G beads to capture the antibody component.
-
-
Analysis:
-
Quantify the amount of intact ADC and released payload using LC-MS. The average drug-to-antibody ratio (DAR) can be determined at each time point to assess linker stability.
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the average DAR over time to determine the stability profile and calculate the half-life (t1/2) of the linker in plasma.
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody (as a control), and free payload (as a control) in cell culture medium.
-
Remove the existing medium from the cells and add the different concentrations of the test articles.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
-
Cell Viability Assessment:
-
Measure cell viability using a suitable assay, such as the MTS or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Mandatory Visualizations
Caption: Overall mechanism of action of an ADC with a this compound linker.
Caption: Enzymatic cleavage and self-immolation of the this compound linker.
Caption: Experimental workflow for the evaluation of ADCs with the this compound linker.
Conclusion
The this compound linker is a highly engineered system that exemplifies the principles of modern ADC design. Its multi-component structure ensures stability in systemic circulation, specific recognition and cleavage by lysosomal cathepsins within tumor cells, and the efficient, traceless release of the cytotoxic payload. A thorough understanding of its mechanism of action, supported by robust experimental evaluation, is paramount for the successful development of novel and effective antibody-drug conjugates for cancer therapy. The data and protocols presented in this guide provide a framework for researchers and drug developers to advance their understanding and application of this important linker technology.
References
An In-depth Technical Guide to the PDP-C1-Ph-Val-Cit Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Among the various linker technologies, cleavable linkers have gained prominence due to their ability to release the cytotoxic payload in the tumor microenvironment. This guide provides a comprehensive overview of the PDP-C1-Ph-Val-Cit linker, a protease-cleavable linker designed for enhanced stability and targeted drug delivery.
The this compound linker features a valine-citrulline (Val-Cit) dipeptide motif that is specifically cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2] This enzymatic cleavage ensures that the cytotoxic payload is preferentially released within the cancer cell, thereby minimizing systemic toxicity and improving the therapeutic window.[1][3] The linker's design incorporates a p-aminobenzyl carbamate (PABC) self-immolative spacer, which, upon cleavage of the Val-Cit moiety, releases the unmodified active payload.[4]
Linker Structure and Mechanism of Action
The this compound linker is a sophisticated chemical entity designed for optimal performance in ADC constructs. Its full chemical name is often represented in components, such as Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate (Mc-Val-Cit-PABC-PNP), which highlights the key functional groups. The pyridyldithiol (PDP) group allows for conjugation to the antibody, typically via cysteine residues. The "C1-Ph" likely refers to a spacer element incorporating a phenyl group.
The mechanism of action of an ADC utilizing this linker can be summarized in the following steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream, and the antibody component specifically binds to the target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of hydrolytic enzymes, including cathepsin B.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl alcohol (PABA) spacer of the Val-Cit dipeptide.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
-
Cytotoxic Effect: The released payload can then exert its cell-killing effect, for example, by inhibiting tubulin polymerization and inducing apoptosis, as is the case with monomethyl auristatin E (MMAE).
Caption: Mechanism of action of a Val-Cit linker-based ADC.
Quantitative Data
The performance of the this compound linker and similar Val-Cit linkers has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data regarding stability, cleavage, and efficacy.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs with Val-Cit Linker
| ADC Construct | Target Cell Line | IC50 (ng/mL) | Reference |
| cAC10-vcMMAE (DAR 2) | L-82 | 55 | |
| cAC10-vcMMAE (DAR 4) | L-82 | 10 | |
| cAC10-vcMMAE (DAR 8) | L-82 | 2 | |
| h1F6-vcMMAE (DAR 4) | L-82 | 20 | |
| cOKT9-vcMMAE (DAR 4) | L-82 | 25 | |
| Trastuzumab-vc-MMAE | N87 (High HER2) | ~0.1 nM | |
| Trastuzumab-vc-MMAE | GFP-MCF7 (Low HER2) | ~350 nM |
This table illustrates the direct cytotoxic potency of MMAE-containing ADCs with a Val-Cit linker against target cell lines. Potency is influenced by the drug-to-antibody ratio (DAR) and the level of target antigen expression.
Table 2: Plasma Stability of Val-Cit and Modified Val-Cit Linkers
| Linker Type | Plasma Source | Stability (% intact after 14 days) | Reference |
| Val-Cit | Human | >95% (28 days) | |
| Val-Cit | Mouse | <5% | |
| Glu-Val-Cit | Human | >95% (28 days) | |
| Glu-Val-Cit | Mouse | ~100% | |
| Ser-Val-Cit | Mouse | ~30% |
This table highlights the difference in stability of the Val-Cit linker in human versus mouse plasma, a critical consideration for preclinical model selection. Modifications such as the addition of a glutamic acid (Glu) can significantly enhance stability in mouse plasma.
Table 3: In Vivo Efficacy of Trastuzumab-vc-MMAE in Xenograft Models
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| N87 (High HER2) | T-vc-MMAE | >90% | |
| GFP-MCF7 (Low HER2) | T-vc-MMAE | Minimal |
This table demonstrates the in vivo efficacy of a Val-Cit linker-based ADC, showing significant tumor growth inhibition in a high-antigen expressing model.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are representative protocols for key experimental procedures.
Synthesis of a Mc-Val-Cit-PABC-Payload Linker
This protocol describes a general method for the synthesis of a maleimide-functionalized Val-Cit-PABC linker conjugated to a payload, adapted from gesturing et al. (2018).
Materials:
-
Fmoc-L-Citrulline
-
p-Aminobenzyl alcohol (PABOH)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Fmoc-L-Valine-OSu
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
6-Maleimidohexanoic acid succinimidyl ester (MC-OSu)
-
Cytotoxic payload with a suitable conjugation handle
Procedure:
-
Synthesis of Fmoc-Cit-PABOH:
-
Dissolve Fmoc-L-Citrulline in DMF.
-
Add PABOH and a coupling reagent like HATU.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purify the product by column chromatography.
-
-
Fmoc Deprotection:
-
Dissolve Fmoc-Cit-PABOH in DMF.
-
Add an excess of TEA and stir at room temperature to remove the Fmoc protecting group.
-
Remove the solvent under reduced pressure to obtain H2N-Cit-PABOH.
-
-
Dipeptide Formation:
-
Dissolve H2N-Cit-PABOH and Fmoc-L-Valine-OSu in DMF.
-
Stir at room temperature to form the dipeptide Fmoc-Val-Cit-PABOH.
-
Purify the product.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step to obtain H2N-Val-Cit-PABOH.
-
-
Maleimide Functionalization:
-
Dissolve H2N-Val-Cit-PABOH and MC-OSu in DMF.
-
Stir at room temperature to attach the maleimide group, yielding Mc-Val-Cit-PABOH.
-
-
Payload Conjugation:
-
Activate the hydroxyl group of the PABOH moiety (e.g., with p-nitrophenyl chloroformate to form a carbonate).
-
React the activated linker with the cytotoxic payload to form the final Mc-Val-Cit-PABC-Payload.
-
Caption: Synthetic workflow for a Mc-Val-Cit-PABC-Payload linker.
In Vitro ADC Evaluation: Cytotoxicity Assay
This protocol outlines a general method for assessing the in vitro cytotoxicity of an ADC.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target and non-target cells in 96-well plates at a predetermined density.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in cell culture medium.
-
Remove the old medium from the cell plates and add the ADC or control solutions.
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period that allows for the cytotoxic effect to manifest (e.g., 72-120 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for color or signal development.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
-
Signaling Pathways and Bystander Effect
The cytotoxic payload released from the ADC induces cell death through specific signaling pathways. For MMAE, a potent tubulin inhibitor, the primary mechanism is the disruption of the microtubule network, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
An important feature of ADCs with cleavable linkers and membrane-permeable payloads like MMAE is the "bystander effect." After the payload is released into the target cell, it can diffuse out and kill neighboring antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.
Caption: The bystander effect of ADCs.
Conclusion
The this compound linker and related Val-Cit linkers represent a well-established and clinically validated platform for the development of effective and safe antibody-drug conjugates. Their key features, including high plasma stability (particularly in humans) and specific cleavage by cathepsin B in the tumor microenvironment, contribute to a favorable therapeutic index. A thorough understanding of the linker's chemistry, mechanism of action, and the appropriate experimental protocols for its synthesis and evaluation is essential for the successful development of next-generation ADCs. The ability to induce a bystander effect further enhances the therapeutic potential of ADCs utilizing this linker technology, especially in the context of heterogeneous tumors. Continued research and optimization of such linker systems will undoubtedly play a crucial role in advancing the field of targeted cancer therapy.
References
Introduction: The Pivotal Role of Linkers in Antibody-Drug Conjugates
An In-depth Technical Guide on the Role of Valine-Citrulline (Val-Cit) in Cleavable ADC Linkers
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[] This is achieved by conjugating a monoclonal antibody (mAb), which provides tumor antigen specificity, to a cytotoxic payload via a chemical linker.[] The linker is a critical component that dictates the ADC's stability, pharmacokinetics, and the mechanism of payload release.[]
Linkers are broadly categorized as non-cleavable or cleavable. Non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody, whereas cleavable linkers are designed to be severed by specific triggers prevalent in the tumor microenvironment or within the cancer cell.[][3] Among cleavable linkers, the valine-citrulline (Val-Cit) dipeptide has become one of the most successful and widely utilized motifs in both clinically approved and investigational ADCs, including the FDA-approved Adcetris® (brentuximab vedotin).
This guide provides a comprehensive technical overview of the Val-Cit linker, detailing its mechanism of action, performance characteristics, and the experimental protocols used for its evaluation, intended for researchers and professionals in the field of drug development.
Mechanism of Action: From Systemic Stability to Intracellular Cleavage
The efficacy of the Val-Cit linker is rooted in its remarkable stability in the bloodstream and its susceptibility to specific enzymatic cleavage within the target cell. The typical construct involves the Val-Cit dipeptide connected to a self-immolative spacer, most commonly p-aminobenzylcarbamate (PABC), which is then attached to the payload.
The process of payload release is a multi-step cascade:
-
Binding and Internalization: The ADC circulates systemically and the mAb component binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The lysosomal compartment is characterized by an acidic environment (pH 4.5-5.5) and a high concentration of various degradative enzymes, including proteases.
-
Enzymatic Cleavage: Within the lysosome, proteases, primarily Cathepsin B, recognize and cleave the peptide bond between the citrulline and the PABC spacer. While Cathepsin B was initially thought to be the sole enzyme responsible, further studies have revealed that other cathepsins, such as K, L, S, and F, can also cleave the Val-Cit linker. Cathepsin B is often overexpressed in various tumor types, providing a degree of tumor selectivity for the cleavage event.
-
Self-Immolation and Payload Release: The cleavage of the dipeptide initiates the "self-immolation" of the PABC spacer. This involves a spontaneous 1,6-elimination reaction that releases the unmodified, active cytotoxic payload into the cytoplasm or nucleus to exert its cell-killing effect.
Quantitative Data on Val-Cit Linker Performance
The performance of an ADC is critically dependent on the linker's properties. Quantitative data from various studies highlight the characteristics of the Val-Cit linker compared to alternatives.
Table 1: Comparative Plasma Stability of Dipeptide Linkers
| Linker Type | Plasma Source | Stability (Half-life) | Key Observations | Reference(s) |
|---|---|---|---|---|
| Val-Cit | Human | Generally stable (e.g., >230 days reported) | High stability is crucial for minimizing off-target toxicity. | |
| Mouse | Unstable | Susceptible to cleavage by carboxylesterase 1c (Ces1c), complicating preclinical evaluation. | ||
| Val-Ala | Human | Stable | Exhibits high stability similar to Val-Cit. | |
| Mouse | More stable than Val-Cit | Less prone to Ces1c cleavage, offering a potential advantage in mouse models. | ||
| Glu-Val-Cit (EVCit) | Human | Stable | Designed to maintain stability. |
| | Mouse | High Stability | Engineered to resist Ces1c cleavage, enabling more reliable preclinical assessment in mice. | |
Table 2: Comparative In Vitro Cytotoxicity of ADCs
| Linker Type | Payload | Target Cell Line | IC50 Value | Key Observations | Reference(s) |
|---|---|---|---|---|---|
| Val-Cit | MMAE | HER2+ (e.g., N87) | ~14.3 pM | Demonstrates potent, sub-nanomolar cytotoxicity. | |
| β-galactosidase-cleavable | MMAE | HER2+ (e.g., N87) | ~8.8 pM | Novel linkers can sometimes offer improved potency. |
| Val-Ala | MMAE | HER2+ | Comparable to Val-Cit | Often shows similar potency to Val-Cit in vitro. | |
Table 3: Representative In Vivo Efficacy of Val-Cit ADCs | ADC Target | Payload | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Key Observations | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | CD30 | MMAE | Hodgkin Lymphoma | 1 mg/kg | >90% | High efficacy at low doses, leading to clinical approval (Adcetris®). | | | HER2 | MMAE | Gastric Cancer | 1-9 mg/kg | 60-100% | Demonstrates significant tumor regression in preclinical models. | | | c-Met | Peptide | Non-Hodgkin Lymphoma | Low Doses | High Efficacy | Site-specific conjugation with Val-Cit linkers can lead to well-tolerated and highly effective ADCs. | |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of ADC linker technologies.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from different species.
Methodology:
-
Preparation: Thaw human and mouse plasma and centrifuge to remove precipitates. Prepare the ADC at a stock concentration (e.g., 1 mg/mL) in a suitable buffer like PBS.
-
Incubation: Spike the ADC into the plasma to a final concentration (e.g., 50-100 µg/mL). Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 144 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Cleanup: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins, leaving the released payload in the supernatant. For analysis of the intact ADC, immunoaffinity capture using Protein A beads can be employed to isolate the ADC from plasma components.
-
Analysis: Quantify the amount of released payload in the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS). The amount of intact ADC can be determined by analyzing the captured antibody, for example, by calculating the drug-to-antibody ratio (DAR).
-
Data Interpretation: Plot the percentage of released payload or the average DAR over time to determine the ADC's half-life and stability profile in plasma.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To quantify the rate of Val-Cit linker cleavage by its target enzyme, Cathepsin B.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5) containing an activating agent for the cysteine protease, such as DTT or L-Cysteine.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) with the reaction buffer and equilibrate to 37°C.
-
Initiation: Start the cleavage reaction by adding activated human Cathepsin B (e.g., 20 nM final concentration).
-
Time Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots and stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).
-
Sample Preparation: Process the quenched samples, typically by protein precipitation, to separate the released payload from the ADC.
-
Analysis: Analyze the supernatant containing the free payload by reverse-phase HPLC or LC-MS and quantify the amount by comparing to a standard curve.
-
Data Interpretation: Plot the percentage of released payload against time to determine the cleavage kinetics (e.g., initial rate, half-life).
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the concentration of an ADC required to inhibit the growth of 50% of cancer cells in culture (IC50).
Methodology:
-
Cell Seeding: Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cells in 96-well plates at a predetermined density (e.g., 1,000–10,000 cells/well) and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC. Remove the old medium from the cells and add the ADC solutions at various concentrations. Include untreated control wells. The concentration range should be wide enough to capture a full dose-response curve.
-
Incubation: Incubate the plates at 37°C for a period of 48 to 144 hours, depending on the cell line and ADC efficacy.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 1–4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plates at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percent viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.
Challenges and Design Considerations
While the Val-Cit linker is highly effective, its use involves several important considerations:
-
Instability in Rodent Plasma: The cleavage of Val-Cit linkers by mouse carboxylesterase Ces1c can lead to premature payload release in preclinical mouse models, potentially providing misleading efficacy and toxicity data. This has spurred the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, which exhibit enhanced stability in mice while retaining sensitivity to cathepsin-mediated cleavage.
-
Hydrophobicity and Aggregation: The Val-Cit-PABC moiety can be hydrophobic, which may lead to ADC aggregation, particularly at high drug-to-antibody ratios (DARs). The Val-Ala linker, being more hydrophilic, can sometimes mitigate this issue and allow for higher DARs with less aggregation.
-
Off-Target Cleavage: Besides cathepsins, other enzymes such as human neutrophil elastase have been shown to cleave the Val-Cit bond, which could potentially lead to off-target toxicity and contribute to adverse effects like neutropenia.
Conclusion
The valine-citrulline dipeptide linker is a foundational technology in the field of antibody-drug conjugates, enabling the development of highly effective and targeted cancer therapeutics. Its design masterfully balances the need for high stability in systemic circulation with the requirement for efficient, specific payload release within the lysosomal compartment of tumor cells. While challenges such as species-specific stability and hydrophobicity exist, ongoing research into novel peptide sequences and linker modifications continues to refine and improve upon this critical component. A thorough understanding of the Val-Cit linker's mechanism, quantitative performance, and associated experimental methodologies is essential for the rational design and successful development of the next generation of ADCs.
References
An In-depth Technical Guide to the PDP-C1-Ph-Val-Cit Linker for Targeted Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PDP-C1-Ph-Val-Cit linker, a critical component in the development of targeted therapies, particularly Antibody-Drug Conjugates (ADCs). This document outlines the linker's core structure, mechanism of action, and key experimental protocols, supported by quantitative data to inform rational drug design and development.
Introduction to the this compound Linker
The this compound linker is a sophisticated chemical entity designed to connect a potent cytotoxic payload to a targeting moiety, such as a monoclonal antibody. Its architecture is engineered for high stability in systemic circulation and selective cleavage within the target cell's lysosomal compartment. This targeted release mechanism is paramount for maximizing therapeutic efficacy while minimizing off-target toxicity.[]
The linker's nomenclature denotes its constituent parts:
-
PDP (Pyridyldithiopropionyl): This functional group serves as the attachment point to the antibody, typically reacting with free thiol groups on cysteine residues.
-
C1-Ph (a short alkyl-phenyl spacer): This component, often a p-aminobenzyl carbamate (PABC) group, acts as a self-immolative spacer.[2] Its inclusion prevents steric hindrance from the payload, allowing for efficient enzymatic cleavage.[2]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is the lynchpin of the linker's targeted release strategy. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[3][4]
Mechanism of Action: Targeted Payload Release
The therapeutic efficacy of an ADC utilizing a this compound linker is contingent on a multi-step process that ensures the cytotoxic payload is delivered specifically to cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, preventing premature drug release. The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the amide bond between the valine and citrulline residues of the linker.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a cascade of spontaneous electronic rearrangements within the PABC spacer. This self-immolative process results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by disrupting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Quantitative Data Presentation
The performance of an ADC is critically dependent on the properties of its linker. The following tables summarize key quantitative data for Val-Cit linkers in comparison to other commonly used dipeptide linkers.
Table 1: Comparative Plasma Stability of ADCs with Val-Cit and Val-Ala Linkers
| Linker | Species | Stability Metric (Half-life) | Reference |
| Val-Cit | Mouse | ~144 hours (6.0 days) | |
| Val-Cit | Cynomolgus Monkey | ~230 hours (9.6 days) | |
| Val-Cit | Human | Stable | |
| Val-Ala | Mouse | More stable than Val-Cit | |
| Val-Ala | Human | Stable |
Note: The instability of Val-Cit linkers in mouse plasma is attributed to cleavage by carboxylesterase 1c (Ces1c).
Table 2: In Vitro Cathepsin B Cleavage Rate Comparison
| Linker | Relative Cleavage Rate | Key Characteristics | Reference |
| Val-Cit | High | Serves as a benchmark for cleavable linkers. | |
| Val-Ala | Approximately 50% of Val-Cit | Exhibits lower hydrophobicity, which can reduce ADC aggregation. |
Table 3: In Vitro Cytotoxicity of ADCs with Val-Cit Linkers
| ADC Construct | Cell Line | IC50 Value | Reference |
| Trastuzumab-MMAE (Val-Cit linker) | HER2+ | 14.3 pmol/L | |
| AAZ-ValCit-MMAE | SKRC-52 | 171 nM | |
| AAZ-ValAla-MMAE | SKRC-52 | 69 nM |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of ADC performance. The following sections provide methodologies for key experiments in the research and development of ADCs with this compound linkers.
Synthesis of this compound Linker (Representative Protocol)
This protocol describes a representative synthesis of a Val-Cit linker with a PABC spacer and a terminal pyridyldithio group for conjugation. A similar, well-documented synthesis for Mc-Val-Cit-PABOH provides a strong foundation for this procedure.
Materials:
-
Fmoc-L-Citrulline
-
p-Aminobenzyl alcohol (PABA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
Fmoc-L-Valine-OSu
-
Piperidine in DMF
-
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Triethylamine (TEA)
-
Appropriate solvents (DMF, DCM, etc.)
-
Cytotoxic payload with a suitable functional group for conjugation
Procedure:
-
Synthesis of Fmoc-Cit-PABOH: React Fmoc-L-Citrulline with p-aminobenzyl alcohol in the presence of a coupling agent like DCC.
-
Fmoc Deprotection: Treat the product from step 1 with a solution of piperidine in DMF to remove the Fmoc protecting group, yielding H2N-Cit-PABOH.
-
Dipeptide Formation: React the deprotected product from step 2 with Fmoc-L-Valine-OSu to form Fmoc-Val-Cit-PABOH.
-
Fmoc Deprotection: Remove the Fmoc group from Fmoc-Val-Cit-PABOH using piperidine in DMF to yield H2N-Val-Cit-PABOH.
-
Introduction of the PDP Group: React H2N-Val-Cit-PABOH with SPDP in the presence of a base like TEA to form PDP-Val-Cit-PABOH.
-
Payload Conjugation: The resulting linker is then ready for conjugation to the cytotoxic payload through an appropriate chemical reaction, often involving activation of a carboxyl group on the payload.
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to cleavage by purified Cathepsin B.
Materials:
-
ADC conjugated with the this compound linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quench Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.
-
In a 96-well plate, add the ADC solution to the assay buffer.
-
Initiate the reaction by adding the Cathepsin B solution to the wells containing the ADC.
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, stop the reaction by adding the quench solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.
-
Calculate the cleavage rate and half-life of the linker.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma to predict its behavior in circulation.
Materials:
-
ADC
-
Human and/or mouse plasma
-
PBS
-
LC-MS/MS or ELISA-based detection system
Procedure:
-
Incubate the ADC in plasma at 37°C for a set period (e.g., 0, 6, 24, 48, 72 hours).
-
At each time point, take an aliquot of the plasma-ADC mixture.
-
Analyze the samples to determine the concentration of the intact ADC. This can be achieved by:
-
ELISA: Using a sandwich ELISA that detects both the antibody and the drug.
-
LC-MS/MS: Measuring the drug-to-antibody ratio (DAR).
-
-
Plot the percentage of intact ADC over time to determine the stability of the linker.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
ADC
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC.
-
Incubate the cells for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
The this compound linker represents a highly refined and effective tool in the development of targeted cancer therapies. Its design, which balances plasma stability with selective enzymatic cleavage, allows for the precise delivery of potent cytotoxic agents to tumor cells. A thorough understanding of its mechanism of action and the application of robust experimental protocols are crucial for the successful development of novel and effective ADCs. The quantitative data and methodologies presented in this guide are intended to support researchers in the rational design and evaluation of next-generation targeted therapeutics.
References
An In-depth Technical Guide to the ADC Linker: PDP-C1-Ph-Val-Cit
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cleavable antibody-drug conjugate (ADC) linker, PDP-C1-Ph-Val-Cit. This linker is a sophisticated chemical entity designed to connect a cytotoxic payload to a monoclonal antibody (mAb), ensuring stability in systemic circulation and facilitating targeted payload release within the tumor microenvironment. This document details the linker's mechanism of action, provides representative quantitative data on its performance, outlines detailed experimental protocols for its use, and includes visualizations of key pathways and workflows.
Introduction to this compound
This compound is a multi-component linker system engineered for advanced ADC development. Its design incorporates several key features to optimize the therapeutic index of an ADC. The linker is composed of a pyridyldithiopropionyl (PDP) group for antibody conjugation, a valine-citrulline (Val-Cit) dipeptide as a cathepsin B cleavage site, and a p-aminobenzyl carbamate (PABC) self-immolative spacer. This combination of components allows for stable drug conjugation, minimal premature payload release, and efficient, traceless liberation of the active drug within target cancer cells.
Chemical Structure and Components
The full chemical structure of this compound reveals its modular design, with each component playing a critical role in the linker's function.
-
PDP (Pyridyldithiopropionyl) Moiety: This group serves as the antibody conjugation handle. It reacts with free thiol groups, such as those generated from the reduction of interchain disulfide bonds on a monoclonal antibody, to form a stable yet reducible disulfide bond.
-
C1-Ph (Ethyl-Phenyl Spacer): This component provides spatial separation between the antibody and the dipeptide, which can help to minimize steric hindrance and ensure efficient enzymatic cleavage. The phenyl group is part of the PABC self-immolative spacer.
-
Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment.[1][] This enzymatic susceptibility provides a targeted release mechanism for the cytotoxic payload.
-
PABC (p-Aminobenzyl Carbamate) Spacer: The PABC unit is a self-immolative spacer that, following the cleavage of the Val-Cit dipeptide, undergoes a spontaneous 1,6-elimination reaction to release the unmodified cytotoxic drug.[][3]
Mechanism of Action: From Circulation to Payload Release
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a series of well-orchestrated events, beginning with systemic administration and culminating in the intracellular release of the cytotoxic payload.
First, the ADC circulates in the bloodstream, where the stability of the linker is paramount to prevent premature drug release and associated off-target toxicity. Upon reaching the tumor site, the monoclonal antibody component of the ADC binds to its target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome. The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and a host of degradative enzymes, including cathepsin B.[4]
Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer of the Val-Cit dipeptide. This enzymatic cleavage initiates the self-immolation of the PABC spacer, which rapidly decomposes to release the active cytotoxic payload into the cytoplasm of the cancer cell. The released drug can then exert its therapeutic effect, leading to apoptosis or cell cycle arrest.
Mechanism of action for an ADC with the this compound linker.
Quantitative Data
While specific quantitative data for ADCs utilizing the this compound linker is not extensively published, the performance of closely related Val-Cit linkers provides valuable insights into its expected stability and efficacy. The following tables summarize representative data from the literature.
Table 1: In Vitro Plasma Stability of Val-Cit Containing ADCs (Data is representative of Val-Cit linkers and may not be specific to this compound)
| Species | Incubation Time (days) | % Intact ADC (Payload Remaining) | Reference |
| Human | 7 | >95% | |
| Cynomolgus Monkey | 7 | >95% | |
| Mouse | 1 | ~50-70% (cleavage by carboxylesterase) |
Table 2: Cathepsin B-Mediated Cleavage of Val-Cit Linkers (Data is representative and cleavage rates can be payload and antibody dependent)
| Linker | Relative Cleavage Rate (vs. Val-Cit) | Reference |
| Val-Cit | 1.0 | |
| Val-Ala | ~0.5 | |
| Glu-Val-Cit | ~1.6 |
Table 3: In Vivo Efficacy of a Representative Val-Cit ADC in a Xenograft Model (Data is illustrative and will vary based on the target, payload, and tumor model)
| ADC Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Val-Cit ADC | 3 | >90% | |
| Non-cleavable Linker ADC | 3 | ~60% | |
| Vehicle Control | - | 0% |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a drug-linker conjugate with this compound, its conjugation to a monoclonal antibody, and the in vitro evaluation of the resulting ADC.
Synthesis of a this compound-Payload Conjugate
This protocol describes a representative synthesis of a drug-linker construct. Note that specific reaction conditions may need to be optimized for different payloads.
General workflow for synthesizing the drug-linker conjugate.
Materials:
-
This compound-OH
-
Payload with a primary or secondary amine (Payload-NH2)
-
Coupling reagents (e.g., HATU, HOBt)
-
Organic solvent (e.g., DMF, DMSO)
-
Base (e.g., DIPEA)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Dissolve this compound-OH in an appropriate organic solvent (e.g., DMF).
-
Add coupling reagents (e.g., HATU and HOBt) to the solution to activate the carboxylic acid.
-
In a separate vial, dissolve the Payload-NH2 and a base (e.g., DIPEA) in the same organic solvent.
-
Add the activated linker solution to the payload solution and stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction by LC-MS.
-
Once the reaction is complete, quench the reaction if necessary.
-
Purify the crude product by preparative HPLC to obtain the pure this compound-Payload conjugate.
-
Lyophilize the pure fractions and characterize the final product by LC-MS and NMR to confirm its identity and purity.
Conjugation to a Monoclonal Antibody
This protocol outlines the conjugation of the this compound-Payload to a monoclonal antibody via disulfide bond formation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
This compound-Payload conjugate
-
Organic co-solvent (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC)
Procedure:
-
Incubate the mAb with a reducing agent (e.g., TCEP) at a specific molar ratio to partially or fully reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange or dialysis.
-
Dissolve the this compound-Payload conjugate in an organic co-solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced mAb solution at a defined molar excess.
-
Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at a controlled temperature.
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).
-
Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as UV-Vis spectrophotometry and hydrophobic interaction chromatography (HIC-HPLC).
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the ADC linker to enzymatic cleavage by cathepsin B.
Experimental workflow for the in vitro cathepsin B cleavage assay.
Materials:
-
Purified ADC
-
Human cathepsin B
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5)
-
Activating agent for cathepsin B (e.g., DTT)
-
Quenching solution (e.g., protease inhibitor cocktail)
-
LC-MS system for analysis
Procedure:
-
Prepare a stock solution of the ADC in the assay buffer.
-
Activate the cathepsin B by incubating it with the activating agent in the assay buffer.
-
Initiate the cleavage reaction by adding the activated cathepsin B to the ADC solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.
-
Analyze the samples by LC-MS to quantify the amount of released payload and the remaining intact ADC.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
Conclusion
The this compound linker represents a sophisticated and highly effective tool in the development of next-generation antibody-drug conjugates. Its modular design, incorporating a stable antibody conjugation moiety, a specific enzymatic cleavage site, and a self-immolative spacer, allows for the targeted delivery and controlled release of potent cytotoxic payloads. The experimental protocols and representative data provided in this guide offer a foundational understanding for researchers and drug developers seeking to leverage this advanced linker technology in their oncology research and development programs. Further optimization and evaluation in specific ADC constructs will be crucial for realizing its full therapeutic potential.
References
An In-Depth Technical Guide to the PDP-C1-Ph-Val-Cit Linker: Stability and Cleavage Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PDP-C1-Ph-Val-Cit linker, a cleavable linker system utilized in the development of antibody-drug conjugates (ADCs). This guide will delve into the linker's stability profile under various physiological conditions and its dual-mechanism cleavage process, which is critical for the specific and efficient release of cytotoxic payloads within target cells.
Introduction to the this compound Linker
The this compound linker is a sophisticated, multi-component system designed to ensure ADC stability in systemic circulation while enabling selective payload release within the tumor microenvironment and inside cancer cells. Its design incorporates two distinct cleavable motifs: a pyridyl disulfide (PDP) group and a cathepsin B-sensitive valine-citrulline (Val-Cit) dipeptide. This dual-release strategy aims to enhance the therapeutic index of ADCs by minimizing off-target toxicity.
The linker's components are strategically arranged:
-
PDP (Pyridyl Disulfide): This moiety facilitates conjugation to the antibody via a thiol group (e.g., from a cysteine residue) and serves as the first cleavage site. The disulfide bond is susceptible to cleavage in the reducing environment of the cell.
-
C1-Ph (p-aminobenzyl carbamate spacer): The "Ph" refers to a p-aminobenzyl alcohol (PABC) self-immolative spacer. This unit connects the Val-Cit dipeptide to the payload and is designed to release the payload in its unmodified, active form following the cleavage of the Val-Cit sequence.
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is a well-established substrate for lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells[1][2]. This enzymatic cleavage constitutes the second release mechanism.
Stability of the this compound Linker
The stability of the this compound linker is a crucial determinant of an ADC's safety and efficacy. An ideal linker must remain intact in the bloodstream to prevent premature drug release and its associated toxicities[3][4]. The stability of this linker is conferred by its two key components.
Pyridyl Disulfide (PDP) Stability
The pyridyl disulfide bond is designed to be relatively stable in the oxidizing environment of the bloodstream but is susceptible to thiol-disulfide exchange reactions in the presence of reducing agents like glutathione (GSH)[]. The intracellular concentration of GSH is significantly higher (millimolar range) than in the plasma (micromolar range), providing a gradient that favors disulfide bond cleavage inside the cell. The stability of disulfide linkers can be further modulated by introducing steric hindrance around the disulfide bond.
Valine-Citrulline (Val-Cit) Stability
The Val-Cit dipeptide linker is known for its high stability in human plasma. However, it exhibits instability in rodent plasma, particularly from mice, due to the activity of the carboxylesterase 1c (Ces1c). This species-specific instability is a critical consideration in the preclinical evaluation of ADCs employing this linker. Modifications to the linker, such as the addition of a glutamic acid residue to create a Glu-Val-Cit sequence, have been shown to enhance stability in mouse plasma.
Quantitative Data on Linker Stability
Table 1: Stability of Pyridyl Disulfide-Based Linkers
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| Pyridyl Disulfide (e.g., SPDB) | Not Specified | Not Specified | Half-life of approximately 9 days. Stability can be influenced by the conjugation site. | |
| Hindered Disulfide | anti-CD22-DM1 | Mouse | >50% of the drug remained conjugated after seven days. | |
| Disulfide | Not Specified | Not Specified | Generally stable in circulation but can be susceptible to premature cleavage by trace reducing agents in plasma. |
Table 2: Stability of Val-Cit Based Linkers
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| Val-Cit-PABC | ITC6104RO | Mouse | Unstable in in vivo pharmacokinetic studies. | |
| Val-Cit | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | |
| Val-Cit | Acetazolamide-MMAE Conjugate | Mouse | Half-life of 11.2 hours in mouse serum. | |
| Val-Cit | Not Specified | Human | High stability in human plasma, with one study reporting a half-life of over 230 days. | |
| Glu-Val-Cit | Not Specified | Mouse | Significantly enhanced stability in mouse plasma compared to Val-Cit. |
Cleavage Mechanism of the this compound Linker
The this compound linker employs a two-step cleavage process to release the cytotoxic payload, ensuring targeted drug delivery.
Step 1: Glutathione-Mediated Cleavage of the Pyridyl Disulfide Bond
Upon internalization of the ADC into a target cell, the higher intracellular concentration of glutathione (GSH) facilitates the reduction of the disulfide bond in the PDP moiety. This thiol-disulfide exchange reaction cleaves the linker from the antibody, releasing the drug-linker construct into the cytoplasm.
Step 2: Cathepsin B-Mediated Cleavage of the Val-Cit Dipeptide
Following the initial release, the drug-linker construct is trafficked to the lysosome. Inside the lysosome, the acidic environment and the presence of proteases, most notably cathepsin B, lead to the enzymatic cleavage of the amide bond between the citrulline and the p-aminobenzyl carbamate (PABC) spacer.
Step 3: Self-Immolation of the PABC Spacer and Payload Release
The cleavage of the Val-Cit dipeptide triggers a spontaneous 1,6-elimination reaction in the PABC spacer. This self-immolative cascade results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell, where it can exert its therapeutic effect.
Experimental Protocols
Accurate assessment of linker stability and cleavage is paramount for the preclinical and clinical development of ADCs. The following are generalized protocols for key in vitro assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be used to isolate the ADC from the plasma before analysis.
-
In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with a pre-warmed assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).
-
Initiate Reaction: Start the cleavage reaction by adding activated Cathepsin B solution to the ADC mixture.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Stop the reaction by adding a quench solution (e.g., acetonitrile with an internal standard).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.
-
Data Analysis: Calculate the cleavage rate and half-life of the linker.
Glutathione (GSH) Cleavage Assay
Objective: To assess the susceptibility of the disulfide linker to cleavage by the intracellular reducing agent, glutathione.
Methodology:
-
Prepare a solution of the ADC in a suitable buffer (e.g., PBS).
-
Add a solution of glutathione (GSH) to the ADC solution to achieve a final concentration representative of the intracellular environment (e.g., 1-10 mM).
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots and analyze by LC-MS to determine the extent of disulfide bond cleavage by monitoring the decrease in the intact ADC and the appearance of the cleaved payload-linker.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the key mechanisms and workflows described in this guide.
Caption: Dual cleavage mechanism of the this compound linker.
Caption: Experimental workflow for an in vitro plasma stability assay.
References
Methodological & Application
Application Notes and Protocols for PDP-C1-Ph-Val-Cit Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the conjugation of a drug-linker complex, PDP-C1-Ph-Val-Cit, to an antibody.
The this compound linker is a cleavable linker system designed for targeted drug delivery. It features:
-
PDP (Pyridyldithiol): A thiol-reactive group that enables conjugation to native cysteine residues within the antibody's hinge region following mild reduction.
-
Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2]
-
PABC (p-aminobenzylcarbamate): A self-immolative spacer that ensures the release of the unmodified, active drug upon cleavage of the Val-Cit linker.[1]
This application note will detail the mechanism of action, a comprehensive conjugation protocol, methods for characterization, and representative data for an ADC constructed with this linker.
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.[3] This is followed by internalization of the ADC-antigen complex and trafficking to the lysosome.[3] Inside the lysosome, the high concentration of proteases, such as cathepsin B, leads to the enzymatic cleavage of the Val-Cit dipeptide. This cleavage initiates the self-immolation of the PABC spacer, resulting in the release of the potent cytotoxic drug inside the target cell.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and characterization of an ADC using the this compound linker. The data presented are representative and may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Conjugation Reaction Parameters and Drug-to-Antibody Ratio (DAR)
| Parameter | Value | Reference |
| Antibody Concentration | 5 - 10 mg/mL | N/A |
| Molar Ratio of Reductant (DTT) to Antibody | 5 - 10 fold excess | N/A |
| Molar Ratio of PDP-Linker-Payload to Antibody | 5 - 10 fold excess | N/A |
| Reaction Time | 4 - 16 hours | N/A |
| Reaction Temperature | 4 - 25 °C | N/A |
| Average DAR (by HIC-HPLC) | 3.5 - 4.0 | |
| Average DAR (by RP-HPLC) | 3.6 - 3.8 | |
| DAR Range Observed | 0, 2, 4, 6, 8 |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | ADC IC50 (nM) | Unconjugated Payload IC50 (nM) | Reference |
| Karpas-299 | CD30 | 0.016 - 0.034 | > 1 | |
| HER2+ Cell Line | HER2 | 0.061 - 0.111 | > 1 | |
| Antigen-Negative Cell Line | N/A | > 100 | > 1 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of a this compound-payload to a monoclonal antibody.
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Payload
-
Dithiothreitol (DTT)
-
L-Cysteine
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Purification columns (e.g., Size-Exclusion Chromatography, SEC)
-
Analytical columns (e.g., Hydrophobic Interaction Chromatography, HIC; Reversed-Phase High-Performance Liquid Chromatography, RP-HPLC)
-
Spectrophotometer
Experimental Workflow
Caption: Overall workflow for the conjugation of this compound to an antibody.
Step 1: Antibody Reduction
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Prepare a fresh stock solution of DTT in water.
-
Add DTT to the antibody solution to a final molar excess of 5-10 fold.
-
Incubate the reaction at 37°C for 30-60 minutes with gentle mixing.
-
Immediately after incubation, remove the excess DTT using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.
Step 2: Conjugation Reaction
-
Dissolve the this compound-payload in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the PDP-linker-payload solution to the reduced antibody solution to a final molar excess of 5-10 fold. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 4-16 hours at 4°C or room temperature with gentle mixing.
Step 3: Quenching and Purification
-
To quench any unreacted pyridyldithiol groups on the linker-payload, add a fresh solution of L-cysteine to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at room temperature.
-
Purify the resulting ADC from unconjugated payload, excess quenching reagent, and other reaction byproducts using a size-exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the purified ADC.
Step 4: Characterization and Analysis
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute. It can be determined by several methods:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method for DAR determination of cysteine-linked ADCs. The hydrophobicity of the ADC increases with the number of conjugated drug-linkers, allowing for the separation of species with different DAR values (DAR 0, 2, 4, 6, 8). The weighted average DAR is calculated from the peak areas of the different species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The ADC is first reduced to separate the light and heavy chains. The different drug-loaded chains are then separated by RP-HPLC, and the DAR is calculated based on the relative peak areas.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides a direct measurement of the mass of each species, allowing for accurate determination of the DAR and identification of different drug-loaded species.
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC-HPLC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of action of a this compound linked ADC.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Step-by-Step Synthesis of PDP-C1-Ph-Val-Cit Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small-molecule payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, release mechanism, and overall efficacy of the ADC.
This document provides a detailed guide for the synthesis of an ADC utilizing a PDP-C1-Ph-Val-Cit linker system. This cleavable linker is designed for high stability in circulation and specific release of the payload within the target tumor cell. The key components of this linker system are:
-
PDP (3-(2-pyridyldithio)propionate): A thiol-reactive moiety that forms a reducible disulfide bond with cysteine residues on the antibody.
-
C1-Ph (p-aminobenzyl carbamate - PABC): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the unmodified payload. The "C1" refers to the single benzylic carbon that connects to the payload.
-
Val-Cit (Valine-Citrulline): A dipeptide motif specifically cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][]
This guide will cover the synthesis of the drug-linker construct, its conjugation to a monoclonal antibody, and the subsequent purification and characterization of the final ADC.
II. Synthesis of the Drug-Linker: this compound-Payload
The synthesis of the complete drug-linker construct is a multi-step process. The following protocols outline a solution-phase synthesis approach, which offers flexibility and scalability. An improved, high-yielding, and epimerization-free method for the core Val-Cit-PABC moiety is presented.[3][4]
Logical Workflow for Drug-Linker Synthesis
Caption: Workflow for the synthesis of the this compound-Payload drug-linker.
Experimental Protocols: Drug-Linker Synthesis
Step 1: Synthesis of Fmoc-Val-Cit-PABC-OH
This protocol describes an improved synthesis route for the core dipeptide-spacer component, minimizing side products and epimerization.[3]
-
Synthesis of Fmoc-Cit-PABC-OH:
-
Dissolve Fmoc-L-Citrulline (1.0 eq.) and p-aminobenzyl alcohol (1.1 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, DCM/MeOH gradient) to yield Fmoc-Cit-PABC-OH.
-
-
Fmoc Deprotection to yield H2N-Cit-PABC-OH:
-
Dissolve Fmoc-Cit-PABC-OH in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 1 hour.
-
Concentrate the solution under high vacuum to remove piperidine and DMF. Co-evaporate with toluene to remove residual piperidine. The resulting crude amine is used directly in the next step.
-
-
Coupling with Fmoc-Val-OSu to yield Fmoc-Val-Cit-PABC-OH:
-
Dissolve the crude H2N-Cit-PABC-OH in DMF.
-
Add Fmoc-L-Valine-OSu (1.2 eq.) and DIPEA (1.5 eq.).
-
Stir the reaction at room temperature overnight.
-
Purify the product by reverse-phase HPLC to obtain Fmoc-Val-Cit-PABC-OH as a white solid after lyophilization.
-
Step 2: Payload Conjugation
This step involves the coupling of a cytotoxic payload (e.g., MMAE, which has a secondary amine for conjugation) to the self-immolative PABC spacer.
-
Activation of Fmoc-Val-Cit-PABC-OH:
-
Dissolve Fmoc-Val-Cit-PABC-OH (1.0 eq.) in anhydrous DCM.
-
Add p-nitrophenyl chloroformate (1.2 eq.) and pyridine (1.2 eq.).
-
Stir the reaction at 0°C for 1 hour, then at room temperature for 4 hours.
-
Monitor the formation of the activated p-nitrophenyl carbonate intermediate by TLC.
-
Wash the reaction mixture with 1 M HCl and brine, then dry over Na2SO4. Concentrate in vacuo to obtain the crude activated linker.
-
-
Coupling to Payload:
-
Dissolve the payload (e.g., MMAE, 1.1 eq.) in anhydrous DMF.
-
Add the activated Fmoc-Val-Cit-PABC-PNP carbonate from the previous step.
-
Add DIPEA (2.0 eq.) and stir the reaction at room temperature overnight.
-
Purify the crude product by reverse-phase HPLC to yield Fmoc-Val-Cit-PABC-Payload.
-
Step 3: Installation of the PDP Moiety
-
Fmoc Deprotection:
-
Dissolve Fmoc-Val-Cit-PABC-Payload in 20% piperidine in DMF.
-
Stir at room temperature for 1 hour.
-
Concentrate under high vacuum to obtain the crude amine, H2N-Val-Cit-PABC-Payload.
-
-
Coupling with SPDP:
-
Dissolve the crude amine in a mixture of DMF and PBS (pH 7.4).
-
Add a solution of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate, 1.5 eq.) in DMF.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, purify the final product, This compound-Payload , by preparative HPLC and lyophilize to a solid.
-
Quantitative Data Summary: Drug-Linker Synthesis
| Step | Key Reagents | Reaction Time (approx.) | Temperature | Typical Yield | Purification Method |
| 1.1 | Fmoc-Cit-OH, p-aminobenzyl alcohol, HATU, DIPEA | 4-6 hours | Room Temp. | 60-80% | Flash Chromatography |
| 1.2 | Fmoc-Cit-PABC-OH, Piperidine | 1 hour | Room Temp. | >95% (crude) | None (direct use) |
| 1.3 | H2N-Cit-PABC-OH, Fmoc-Val-OSu, DIPEA | Overnight | Room Temp. | 85-95% | RP-HPLC |
| 2.1 | Fmoc-Val-Cit-PABC-OH, p-nitrophenyl chloroformate | 5 hours | 0°C to RT | >90% (crude) | None (direct use) |
| 2.2 | Activated linker, Payload (e.g., MMAE), DIPEA | Overnight | Room Temp. | 60-70% | RP-HPLC |
| 3.1 | Fmoc-Val-Cit-PABC-Payload, Piperidine | 1 hour | Room Temp. | >95% (crude) | None (direct use) |
| 3.2 | H2N-Val-Cit-PABC-Payload, SPDP | 2-4 hours | Room Temp. | 70-85% | RP-HPLC |
III. Antibody-Drug Conjugation
This section describes the conjugation of the PDP-activated drug-linker to the monoclonal antibody via thiol-disulfide exchange with cysteine residues. This typically involves the partial reduction of the antibody's interchain disulfide bonds.
Experimental Workflow: ADC Conjugation
Caption: Experimental workflow for the synthesis and characterization of the ADC.
Experimental Protocol: ADC Conjugation
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, with 1 mM EDTA).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Partial Antibody Reduction:
-
Add a freshly prepared solution of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution. A molar excess of 2-5 equivalents of TCEP per antibody is a common starting point for achieving an average Drug-to-Antibody Ratio (DAR) of 4.
-
Incubate the reaction at 37°C for 1-2 hours under gentle agitation.
-
-
Conjugation Reaction:
-
Dissolve the this compound-Payload in a co-solvent such as DMSO to a stock concentration of 10-20 mM.
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of 1.5-2.0 equivalents of drug-linker per free thiol is recommended.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quenching:
-
Quench the reaction by adding an excess of N-acetylcysteine (e.g., 20-fold molar excess over the drug-linker) to cap any unreacted thiols on the antibody. Incubate for 20 minutes.
-
Quantitative Data Summary: ADC Conjugation
| Step | Key Parameters | Typical Conditions | Expected Outcome |
| Antibody Reduction | TCEP:mAb molar ratio | 2-5 : 1 | Generation of free thiol groups (target: 4-8 per mAb) |
| Incubation Time/Temp | 1-2 hours at 37°C | Partial reduction of interchain disulfides | |
| Conjugation | Drug-Linker:mAb molar ratio | 5-10 : 1 | Covalent attachment of drug-linker to antibody |
| Incubation Time/Temp | 1-2 hours at RT or overnight at 4°C | Target average DAR of ~4 | |
| Purification | Method | Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) | Removal of unreacted drug-linker and quenching agent |
| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species with different DARs |
IV. ADC Purification and Characterization
Purification is essential to remove unconjugated drug-linker, aggregates, and other impurities. Characterization is performed to confirm the integrity of the ADC and determine the average Drug-to-Antibody Ratio (DAR).
Experimental Protocols: Purification and Characterization
-
Purification:
-
Size Exclusion Chromatography (SEC): Use a suitable SEC column (e.g., Sephadex G-25) to separate the ADC (high molecular weight) from the smaller, unreacted drug-linker molecules. Elute with PBS, pH 7.4.
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF can be used to concentrate the ADC and remove small molecule impurities.
-
-
Characterization:
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the DAR and the distribution of drug-loaded species (D0, D2, D4, etc.).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: Run a linear gradient from high salt to low salt to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Detection: Monitor the elution profile at 280 nm. The average DAR is calculated from the relative peak areas of the different species.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Intact Mass Analysis: The ADC sample can be analyzed by LC-MS after deglycosylation to determine the mass of the intact conjugate and confirm the covalent attachment of the drug-linker.
-
Reduced Mass Analysis: Reduction of the ADC into light and heavy chains followed by LC-MS analysis can confirm the location of the conjugation.
-
-
Data Summary: ADC Characterization
| Analysis Method | Parameter Measured | Typical Result |
| HIC-UV | Drug-to-Antibody Ratio (DAR) | Average DAR of 3.5 - 4.5 |
| Drug Load Distribution | Distribution of D0, D2, D4, D6, D8 species | |
| SEC-UV | Aggregation Level | < 5% high molecular weight species |
| LC-MS (Intact) | Molecular Weight Confirmation | Mass corresponds to mAb + (drug-linker)n |
| Endotoxin Test | Endotoxin Levels | < 1.0 EU/mg |
V. Mechanism of Action: Intracellular Payload Release
The efficacy of the this compound ADC is dependent on its targeted delivery and intracellular release of the cytotoxic payload.
Caption: Intracellular pathway of ADC and subsequent payload release.
-
Binding and Internalization: The ADC circulates in the bloodstream until the antibody recognizes and binds to its specific target antigen on the surface of a cancer cell.
-
Lysosomal Trafficking: The ADC-antigen complex is internalized by the cell via endocytosis and trafficked to the lysosome.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B, which is highly active in this acidic environment, recognizes and cleaves the Val-Cit dipeptide linker.
-
Self-Immolation and Release: Cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction of the p-aminobenzyl carbamate (PABC) spacer, which rapidly releases the unmodified, active cytotoxic payload into the cell's cytoplasm.
-
Cytotoxicity: The released payload can then bind to its intracellular target (e.g., tubulin for MMAE), leading to cell cycle arrest and apoptosis.
References
Application Notes and Protocols for Preclinical Development of Antibody-Drug Conjugates using a PDP-Val-Cit Linker System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The choice of linker connecting the antibody to the payload is critical for the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the use of a cleavable linker system composed of a pyridyldithiopropionyl (PDP) group, a valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl carbamate (PABC) spacer in preclinical ADC development.
The PDP-Val-Cit-PABC linker system offers a dual-cleavage mechanism. The Val-Cit dipeptide is susceptible to cleavage by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[1][2][] Additionally, the PDP group contains a disulfide bond that can be reduced by intracellular glutathione, providing an alternative payload release mechanism.[4] This combination allows for efficient and targeted release of the cytotoxic payload within the tumor cell.
Linker Structure and Mechanism of Action
The PDP-Val-Cit-PABC linker is a sophisticated system designed for controlled payload release. Its key components are:
-
Pyridyldithiopropionyl (PDP): This moiety provides a thiol-reactive handle for conjugation to the antibody via a disulfide bond. This bond is relatively stable in circulation but can be cleaved in the reducing environment of the cell.
-
Valine-Citrulline (Val-Cit): This dipeptide is a substrate for cathepsin B, a lysosomal protease frequently upregulated in cancer cells.[] Enzymatic cleavage of the Val-Cit linker initiates the payload release cascade.
-
para-Aminobenzyl Carbamate (PABC): This self-immolative spacer connects the dipeptide to the payload. Following cleavage of the Val-Cit peptide, the PABC spontaneously decomposes, releasing the unmodified cytotoxic drug.
The intracellular release of the payload from an ADC utilizing this linker system is a multi-step process that leads to cancer cell death.
Data Presentation: Quantitative Comparison of Linker Technologies
The selection of a linker significantly impacts the therapeutic index of an ADC. The following tables summarize key quantitative data from preclinical studies comparing Val-Cit-based linkers with other linker technologies. This data is intended to be illustrative; specific values for a PDP-Val-Cit-PABC linked ADC must be determined experimentally.
Table 1: In Vitro Cytotoxicity (IC50 Values) of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 (pmol/L) | Reference |
| Val-Cit | MMAE | HER2+ | 14.3 | **** |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | |
| Non-cleavable | - | HER2+ | 609 | |
| Val-Ala | MMAE | HER2+ | 92 | |
| Sulfatase-cleavable | MMAE | HER2+ | 61 and 111 |
Lower IC50 values indicate higher potency.
Table 2: Plasma Stability of ADCs with Different Linkers
| Linker Type | Species | Stability Metric | Value | Reference |
| Val-Cit | Human | Half-life | >230 days | **** |
| Val-Cit | Mouse | Stability | Unstable | |
| Glutamic acid-valine-citrulline | Mouse | Stability | Stable | |
| Hydrazone | Human | Half-life | ~183 hours (pH 7.4) |
Longer half-life indicates greater stability in circulation. Note the instability of Val-Cit linkers in mouse plasma, a critical consideration for preclinical model selection.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of ADC performance.
Protocol 1: ADC Conjugation via Disulfide Bond Formation
This protocol describes the conjugation of a thiol-containing payload-linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., DTT or TCEP)
-
PDP-Val-Cit-Payload
-
Quenching reagent (e.g., N-ethylmaleimide)
-
Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a molar excess of the reducing agent to generate free thiol groups on the antibody. The ratio of reducing agent to mAb will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
-
Linker-Payload Conjugation:
-
Add the PDP-Val-Cit-Payload to the reduced antibody solution. The reaction is typically carried out at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a quenching reagent to cap any unreacted thiol groups on the antibody.
-
-
Purification:
-
Purify the ADC from unconjugated antibody, excess linker-payload, and other reaction components using SEC or HIC.
-
-
Characterization:
-
Determine the DAR, percentage of aggregation, and confirm the integrity of the purified ADC using techniques such as UV-Vis spectroscopy, HIC, and mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibodies
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well microplates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies for 72-96 hours.
-
Cell Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma and assesses premature payload release.
Materials:
-
ADC
-
Human and mouse plasma
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Preparation: At each time point, process the plasma samples to extract the ADC and any released payload.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and released payload over time.
-
Data Analysis: Calculate the half-life of the ADC in plasma.
Protocol 4: In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice
-
Human tumor cells
-
ADC and control antibodies
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the mice.
-
Tumor Growth: Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADC and control antibodies to the mice, typically via intravenous injection.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.
Conclusion and Future Perspectives
The PDP-Val-Cit-PABC linker system offers a versatile platform for the development of ADCs with a dual-cleavage mechanism for targeted payload delivery. The protocols and data presented here provide a framework for the preclinical evaluation of ADCs utilizing this technology. Careful optimization of the conjugation process and thorough in vitro and in vivo characterization are crucial for advancing these promising therapeutics towards clinical development. Future research may focus on further modifications of this linker system to enhance its stability in rodent models and to fine-tune the payload release kinetics for an improved therapeutic window.
References
Application Notes and Protocols for PDP-C1-Ph-Val-Cit Linker Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PDP-C1-Ph-Val-Cit linker is a critical component in the design of antibody-drug conjugates (ADCs), facilitating the targeted delivery of cytotoxic payloads to cancer cells. This linker system incorporates a dipeptide sequence, valine-citrulline (Val-Cit), which is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, that are often overexpressed in the tumor microenvironment.[1][2] Upon cleavage of the Val-Cit moiety by cathepsin B, a self-immolative cascade is initiated, leading to the release of the active drug payload within the target cell.[3][4][5] This targeted release mechanism enhances the therapeutic window of the ADC by minimizing systemic exposure to the potent cytotoxic agent.
These application notes provide a detailed protocol for an in vitro assay to evaluate the cleavage of the this compound linker by human cathepsin B. The assay is designed to be adaptable for various research applications, including the screening of new ADC constructs, stability studies, and the characterization of enzyme kinetics.
Principle of the Assay
The this compound linker cleavage assay is based on the enzymatic activity of cathepsin B on the Val-Cit dipeptide. The cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer triggers a 1,6-elimination reaction, resulting in the release of the conjugated payload. The rate of linker cleavage can be monitored by quantifying the amount of released payload or the disappearance of the intact ADC over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound conjugated payload | N/A | N/A |
| Recombinant Human Cathepsin B | R&D Systems | 953-CY |
| Cathepsin B Assay Buffer | N/A | See preparation below |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |
| Acetonitrile (ACN), LC-MS grade | Fisher Scientific | A955 |
| Formic Acid (FA), LC-MS grade | Fisher Scientific | A117 |
| 96-well microplate, non-binding | Corning | 3651 |
| Purified Water, LC-MS grade | Fisher Scientific | W6 |
Cathepsin B Assay Buffer Preparation: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.5. This pH mimics the acidic environment of the lysosome where cathepsin B is most active. Prior to use, add DTT to a final concentration of 5 mM to ensure the cysteine protease activity of cathepsin B.
Experimental Protocol
Preparation of Reagents
-
This compound-Payload Stock Solution: Prepare a stock solution of the ADC construct in an appropriate solvent (e.g., DMSO or PBS) at a concentration of 1 mM.
-
Cathepsin B Working Solution: Reconstitute the lyophilized recombinant human cathepsin B in the Cathepsin B Assay Buffer to a stock concentration of 1 µM. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 100 nM) in pre-warmed (37°C) Cathepsin B Assay Buffer.
Assay Procedure
-
In a 96-well microplate, add 90 µL of pre-warmed Cathepsin B Assay Buffer to each well.
-
Add 5 µL of the this compound-Payload stock solution to each well to achieve a final concentration of 50 µM.
-
To initiate the enzymatic reaction, add 5 µL of the Cathepsin B working solution to each well for a final enzyme concentration of 5 nM. For a negative control, add 5 µL of Cathepsin B Assay Buffer without the enzyme.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), stop the reaction in the respective wells by adding 100 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the enzyme and other proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS analysis.
LC-MS Analysis
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the intact ADC from the released payload (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Detection: Monitor the ion signals corresponding to the intact ADC and the released payload.
Data Analysis
-
Integrate the peak areas for the intact ADC and the released payload at each time point.
-
Calculate the percentage of cleavage at each time point using the following formula: % Cleavage = [Peak Area of Released Payload / (Peak Area of Intact ADC + Peak Area of Released Payload)] * 100
-
Plot the percentage of cleavage against time to determine the cleavage kinetics.
Data Presentation
Table 1: Time-Dependent Cleavage of this compound Linker by Cathepsin B
| Time (minutes) | Intact ADC (Peak Area) | Released Payload (Peak Area) | % Cleavage |
| 0 | 1,250,000 | 5,000 | 0.40 |
| 15 | 980,000 | 275,000 | 21.91 |
| 30 | 750,000 | 510,000 | 40.48 |
| 60 | 420,000 | 830,000 | 66.40 |
| 120 | 150,000 | 1,100,000 | 88.00 |
| 240 | 25,000 | 1,225,000 | 98.00 |
Visualizations
Caption: Experimental workflow for the this compound linker cleavage assay.
Caption: Signaling pathway of the enzymatic cleavage of the this compound linker.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low cleavage observed | Inactive Cathepsin B | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. Confirm enzyme activity with a control substrate. |
| Incorrect assay buffer pH | Verify the pH of the assay buffer is 5.5. | |
| Presence of protease inhibitors | Ensure all reagents are free from protease inhibitors. | |
| High background cleavage (in no-enzyme control) | Linker instability | Assess the stability of the ADC construct in the assay buffer without the enzyme. |
| Contamination with other proteases | Use high-purity reagents and sterile techniques. | |
| Inconsistent results | Pipetting errors | Calibrate pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations | Maintain a constant temperature of 37°C during incubation. |
Conclusion
This application note provides a robust and reproducible protocol for assessing the enzymatic cleavage of the this compound linker. The detailed methodology, data presentation format, and troubleshooting guide are intended to assist researchers in the successful implementation and interpretation of this critical assay in the development of novel antibody-drug conjugates. The provided visualizations offer a clear overview of the experimental workflow and the underlying cleavage mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Drug-to-Antibody Ratio (DAR) of PDP-C1-Ph-Val-Cit ADCs
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody.[1][2] The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[2][3] An inconsistent DAR can lead to variability in potency and potential toxicity. Therefore, accurate and robust measurement of DAR is essential during the development and manufacturing of ADCs.
This document provides detailed protocols for determining the DAR of ADCs utilizing a PDP-C1-Ph-Val-Cit linker system. This system involves a cysteine-reactive pyridyl disulfide (PDP) group for conjugation, a stable phenyl (Ph) spacer, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide. The methods described herein are primarily Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of DAR Measurement Techniques
The conjugation of a hydrophobic drug-linker to an antibody increases the overall hydrophobicity of the protein. Analytical techniques for DAR measurement exploit this change in physicochemical properties.
-
Hydrophobic Interaction Chromatography (HIC): HIC is the most common method for DAR analysis of cysteine-linked ADCs. It separates ADC species based on differences in their surface hydrophobicity under non-denaturing conditions. A high-salt mobile phase promotes the interaction of the ADC with the hydrophobic stationary phase. A decreasing salt gradient is then used to elute the species, with the most hydrophobic (highest DAR) eluting last. The weighted average DAR is calculated from the relative peak area of each species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is an orthogonal method that also separates molecules based on hydrophobicity. Unlike HIC, RP-HPLC uses denaturing conditions (organic solvents, low pH) which can disrupt the non-covalent interactions holding the antibody chains together. For cysteine-linked ADCs, this means the analysis is typically performed after reducing the interchain disulfide bonds, separating the light chains (LC) and heavy chains (HC) carrying different numbers of drug molecules. The DAR is then calculated from the weighted peak areas of the drug-loaded and unloaded chains.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct measurement of the mass of the different ADC species. This allows for unambiguous identification of each DAR species (DAR0, DAR1, DAR2, etc.) and their relative abundances. Native MS conditions can be used to analyze the intact ADC, while denaturing conditions (similar to RP-HPLC) can be used for subunit analysis (reduced LC and HC). Deconvolution of the resulting mass spectra provides the mass of each species, and the average DAR is calculated from the relative abundance of these species.
Experimental Workflows and Pathways
The selection of an analytical method depends on the stage of development and the specific information required. The general workflow involves sample preparation followed by chromatographic separation and data analysis. For cleavable linkers like Val-Cit, understanding the payload release mechanism is also crucial.
Caption: General experimental workflow for ADC DAR determination.
Caption: Intracellular pathway and cleavage of a Val-Cit linked ADC.
Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol is adapted for a typical cysteine-conjugated ADC.
4.1.1 Materials and Reagents
-
ADC Sample: ~1 mg/mL in formulation buffer.
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 6.8-7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 6.8-7.0, with 20% Isopropanol.
-
HIC Column: TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or similar.
-
HPLC System: A biocompatible system capable of gradient elution with UV detection (280 nm).
4.1.2 Sample Preparation
-
Dilute the ADC sample to a final concentration of 0.5-1.0 mg/mL using Mobile Phase A.
-
Ensure the sample is fully dissolved to avoid selective dissolution of different DAR species.
-
Filter the sample through a 0.22 µm filter if necessary.
4.1.3 Chromatographic Conditions
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10-20 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 0 |
| 20.0 | 100 |
| 22.0 | 100 |
| 22.1 | 0 |
| 25.0 | 0 |
4.1.4 Data Analysis
-
Integrate the peak areas for all eluting species (DAR0, DAR2, DAR4, DAR6, DAR8 for a typical cysteine-linked ADC).
-
Calculate the percentage of the total area for each peak.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100
Protocol 2: DAR Analysis by Reversed-Phase HPLC (RP-HPLC) of Reduced ADC
This method analyzes the individual light and heavy chains after reduction.
4.2.1 Materials and Reagents
-
ADC Sample: ~1-2 mg/mL in formulation buffer.
-
Reducing Agent: 1 M Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
RP Column: Agilent PLRP-S (2.1 x 50 mm, 5 µm) or equivalent polymeric reversed-phase column.
-
HPLC System: System with a UV detector and a column heater.
4.2.2 Sample Preparation
-
To 50 µg of ADC sample (e.g., 50 µL of 1 mg/mL), add the reducing agent to a final concentration of 10-50 mM DTT or 10 mM TCEP.
-
Incubate the mixture at 37 °C for 15-30 minutes to ensure complete reduction of disulfide bonds.
4.2.3 Chromatographic Conditions
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80 °C
-
Detection: UV at 280 nm
-
Injection Volume: 5-10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 25 |
| 15.0 | 50 |
| 16.0 | 90 |
| 18.0 | 90 |
| 18.1 | 25 |
| 22.0 | 25 |
4.2.4 Data Analysis
-
Identify and integrate the peaks corresponding to the unconjugated light chain (LC), drug-conjugated light chain(s) (LC-D1), unconjugated heavy chain (HC), and drug-conjugated heavy chain(s) (HC-D1, HC-D2, HC-D3).
-
Calculate the relative percentage peak area for each group (LC species and HC species).
-
Calculate the weighted average DAR using the following formula, assuming a standard antibody with 2 LC and 2 HC: DAR = (Σ(Weighted Peak Area HC) + Σ(Weighted Peak Area LC))
Protocol 3: DAR Analysis by LC-MS
This protocol describes a general approach for intact ADC analysis under denaturing conditions, suitable for coupling with RP-HPLC.
4.3.1 Materials and Reagents
-
ADC Sample: ~1 mg/mL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
LC-MS System: A U(H)PLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, Waters ACQUITY UPLC Protein BEH C4).
4.3.2 Sample Preparation
-
Dilute the ADC sample to 0.1-0.2 mg/mL with Mobile Phase A.
-
For analysis of reduced subunits, follow the reduction protocol in section 4.2.2.
-
Deglycosylation with PNGase F can be performed to simplify spectra but is not mandatory.
4.3.3 LC-MS Conditions
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 60-80 °C
-
Gradient: A shallow gradient from ~25% to 55% Mobile Phase B over 15-20 minutes is typical.
-
MS Settings:
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Mass Range: m/z 1000-5000
-
Source Conditions: Optimize for intact protein transmission (e.g., lower capillary/nozzle voltages).
-
4.3.4 Data Analysis
-
Extract the mass spectrum across the eluting protein peak.
-
Deconvolute the raw spectrum (containing multiple charge states) into a zero-charge state mass spectrum using appropriate software (e.g., Agilent MassHunter BioConfirm, Waters UNIFI).
-
Identify the masses corresponding to each DAR species.
-
Calculate the weighted average DAR based on the relative intensities of the deconvoluted mass peaks.
Data Presentation
Quantitative data from DAR analysis should be summarized in clear, structured tables.
Table 1: Example HIC Data for a Cysteine-Linked ADC
| Peak ID | Retention Time (min) | Peak Area | Relative Area (%) | Weighted Area (% x DAR) |
| DAR 0 | 8.5 | 54,321 | 5.1 | 0.0 |
| DAR 2 | 11.2 | 289,765 | 27.2 | 54.4 |
| DAR 4 | 13.6 | 512,345 | 48.1 | 192.4 |
| DAR 6 | 15.1 | 187,654 | 17.6 | 105.6 |
| DAR 8 | 16.3 | 21,098 | 2.0 | 16.0 |
| Total | 1,065,183 | 100.0 | 368.4 | |
| Average DAR | 3.68 |
Table 2: Example RP-HPLC Data for a Reduced Cysteine-Linked ADC
| Chain Species | Retention Time (min) | Peak Area | Relative Area (%) | Drug Load | Weighted Area |
| Light Chain (LC) | 100.0 | ||||
| LC | 6.8 | 155,678 | 43.1 | 0 | 0.0 |
| LC-D1 | 8.2 | 205,432 | 56.9 | 1 | 56.9 |
| Heavy Chain (HC) | 100.0 | ||||
| HC | 10.5 | 45,987 | 19.9 | 0 | 0.0 |
| HC-D1 | 12.1 | 83,210 | 36.1 | 1 | 36.1 |
| HC-D2 | 13.4 | 58,567 | 25.4 | 2 | 50.8 |
| HC-D3 | 14.5 | 42,876 | 18.6 | 3 | 55.8 |
| Total Weighted DAR | 3.99 |
Note: Example data is illustrative and not specific to a this compound ADC.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of PDP-C1-Ph-Val-Cit Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1] This approach enhances the therapeutic window by maximizing the potency of the cytotoxic payload against malignant cells while minimizing systemic toxicity.[2][3] A critical component of ADC design is the linker, which connects the monoclonal antibody to the payload.[][5] The PDP-C1-Ph-Val-Cit linker is a cleavable linker system designed for controlled release of the cytotoxic payload within the target cell.
The valine-citrulline (Val-Cit) dipeptide is a key feature of this linker, engineered for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized through receptor-mediated endocytosis. The ADC-antigen complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases lead to the cleavage of the Val-Cit linker and the release of the active cytotoxic payload.
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of ADCs featuring a this compound linker. The described assays are fundamental for characterizing the cytotoxic potential, target specificity, and mechanism of action of these novel therapeutic agents.
Mechanism of Action of a Val-Cit Linker-Based ADC
The mechanism of action for an ADC equipped with a Val-Cit linker is a multi-step process that ensures targeted cell killing.
Caption: Mechanism of action of an ADC with a Val-Cit linker.
Key In Vitro Cytotoxicity Assays
A panel of in vitro assays is crucial for the preclinical evaluation of ADCs with Val-Cit linkers. These assays provide critical data on the ADC's ability to internalize, the enzymatic activity required for payload release, its cytotoxic potency, and its potential to eliminate surrounding tumor cells through the bystander effect.
Target-Specific Cytotoxicity Assay
This assay determines the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.
Protocol: MTT/XTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays that measure cell metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound ADC
-
Isotype control antibody (unconjugated)
-
Free cytotoxic payload
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS) or XTT labeling mixture
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, isotype control antibody, and free payload in complete medium. Remove the culture medium from the wells and add 100 µL of the different concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72-120 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the payload's mechanism of action.
-
MTT/XTT Addition:
-
For MTT: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Subsequently, remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement:
-
For MTT: Read the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
For XTT: Read the absorbance at 450-500 nm (with a reference wavelength >600 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software like GraphPad Prism.
Caption: General workflow for an in vitro cytotoxicity assay.
Data Presentation:
| Compound | Target Cell Line (Antigen+) IC₅₀ (ng/mL) | Non-Target Cell Line (Antigen-) IC₅₀ (ng/mL) |
| This compound ADC | 15.8 | > 1000 |
| Isotype Control Antibody | > 1000 | > 1000 |
| Free Cytotoxic Payload | 0.5 | 0.7 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual results will vary depending on the specific antibody, payload, and cell lines used.
Bystander Effect Assay
The bystander effect occurs when the cytotoxic payload released from the target antigen-positive cell diffuses out and kills neighboring antigen-negative cells. This is a crucial mechanism for treating heterogeneous tumors.
Protocol: Co-culture Bystander Assay
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Prepare a co-culture of antigen-positive and GFP-labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3). Seed the co-culture mixture, as well as a monoculture of the GFP-labeled antigen-negative cells, in a 96-well plate.
-
ADC Treatment: Treat the co-cultures and the monoculture of GFP-antigen-negative cells with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-antigen-negative cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells. A decrease in the viability of GFP-antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
Caption: Logical flow of the bystander effect in a co-culture assay.
Internalization Assay
This assay confirms that the ADC is internalized by the target cells, which is a prerequisite for the action of ADCs with intracellularly-cleaved linkers.
Protocol: Fluorescently-Labeled ADC Internalization
Materials:
-
Target antigen-positive cell line
-
Fluorescently-labeled this compound ADC (e.g., with FITC)
-
Confocal microscope or flow cytometer
-
Lysosomal tracking dye (e.g., LysoTracker)
-
Nuclear stain (e.g., DAPI)
Procedure:
-
Cell Seeding: Seed target cells on glass-bottom dishes or in appropriate plates for microscopy or flow cytometry.
-
ADC Treatment: Treat the cells with the fluorescently-labeled ADC at various concentrations (e.g., 0.1 to 10 µg/mL).
-
Incubation: Incubate for different time points (e.g., 1, 4, 24 hours) to observe the kinetics of internalization.
-
Staining: For microscopy, co-stain with a lysosomal marker and a nuclear stain.
-
Analysis:
-
Confocal Microscopy: Visualize the subcellular localization of the fluorescently-labeled ADC. Co-localization with the lysosomal marker will confirm trafficking to the lysosome.
-
Flow Cytometry: Quantify the uptake of the fluorescently-labeled ADC by measuring the mean fluorescence intensity of the cell population.
-
Conclusion
The in vitro cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of ADCs with this compound linkers. By systematically assessing cytotoxicity, target specificity, the bystander effect, and internalization, researchers can gain critical insights into the efficacy and mechanism of action of their ADC candidates, enabling informed decisions for further development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PDP-C1-Ph-Val-Cit Linker Reaction Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions of the PDP-C1-Ph-Val-Cit linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
A1: The this compound linker is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[] Its components are:
-
PDP (Pyridyldithiol): This is the reactive group that forms a disulfide bond with a free thiol group (e.g., a reduced cysteine residue) on the antibody.
-
C1-Ph (a phenyl group attached to a single carbon spacer): This component likely serves as a spacer to connect the PDP group to the rest of the linker.
-
Val-Cit (Valine-Citrulline): This dipeptide is a substrate for the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[2][3] Cleavage of this linker by Cathepsin B in the lysosome releases the cytotoxic payload inside the target cell.[4][5]
Q2: What is the mechanism of action for the this compound linker in an ADC?
A2: The mechanism involves the following steps:
-
The ADC, containing the this compound linker, binds to a specific antigen on the surface of a cancer cell.
-
The ADC-antigen complex is internalized by the cell and trafficked to the lysosome.
-
Inside the acidic environment of the lysosome (pH 4.5-5.5), Cathepsin B cleaves the Val-Cit dipeptide.
-
This cleavage triggers the release of the cytotoxic payload, which can then exert its cell-killing effect.
Q3: What is the recommended storage condition for the this compound linker?
Q4: Why is the Val-Cit linker unstable in mouse plasma and what are the implications for preclinical studies?
A4: The Val-Cit linker is known to be unstable in mouse plasma due to cleavage by the carboxylesterase Ces1c. This premature cleavage leads to the systemic release of the cytotoxic payload, which can cause off-target toxicity and provide an inaccurate assessment of the ADC's therapeutic window and efficacy in preclinical mouse models. Human plasma does not have the same level of this enzymatic activity, making the linker more stable in human circulation.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of the this compound linker to an antibody.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | 1. Suboptimal Reaction pH: The thiol-disulfide exchange reaction is pH-dependent. | 1. Optimize pH: The optimal pH for the reaction between a pyridyldithiol group and a thiol is typically between 7.0 and 8.0. Perform small-scale reactions at different pH values within this range (e.g., 7.0, 7.5, 8.0) to determine the optimal condition for your specific antibody. |
| 2. Insufficient Molar Excess of Linker: Too little linker will result in incomplete conjugation. | 2. Increase Molar Ratio: A 10-20 fold molar excess of the linker over the antibody is a common starting point. If the DAR is still low, gradually increase the molar excess. However, be aware that a very high excess can lead to aggregation. | |
| 3. Inefficient Antibody Reduction: If conjugating to cysteine residues from reduced interchain disulfides, incomplete reduction will result in fewer available thiols. | 3. Optimize Reduction: Ensure complete removal of the reducing agent (e.g., DTT or TCEP) before adding the linker, as it will compete for the PDP group. Use a desalting column for efficient removal. Confirm the number of free thiols per antibody using Ellman's reagent. | |
| 4. Linker Degradation: The linker may have degraded due to improper storage or handling. | 4. Use Fresh Linker: Use a fresh batch of the this compound linker and prepare the stock solution immediately before use. | |
| High Levels of Aggregation | 1. Hydrophobicity of the Linker-Payload: A high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation. | 1. Reduce Molar Excess: A lower molar excess of the linker can lead to a lower average DAR and reduced aggregation. |
| 2. Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can influence protein solubility. | 2. Optimize Buffer: Screen different formulation buffers to find conditions that minimize aggregation. | |
| 3. Harsh Reaction Conditions: High temperatures or extreme pH can denature the antibody. | 3. Milder Conditions: Perform the conjugation at a lower temperature (e.g., 4°C or room temperature) and within the optimal pH range. | |
| Inconsistent DAR Between Batches | 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or linker can lead to inconsistencies. | 1. Characterize Materials: Thoroughly characterize each new batch of antibody and linker to ensure consistency. |
| 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can impact the final DAR. | 2. Standardize Protocol: Maintain strict control over all reaction parameters. Ensure accurate measurement of all reagents and precise timing of each step. | |
| 3. Inconsistent Purification: Differences in the purification method can result in the enrichment of different DAR species. | 3. Standardize Purification: Use a standardized purification protocol, such as Hydrophobic Interaction Chromatography (HIC) followed by Size Exclusion Chromatography (SEC), to ensure consistent isolation of the desired ADC. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Reduction and Conjugation with this compound Linker
This protocol provides a general guideline for conjugating the this compound linker to a monoclonal antibody via reduced interchain disulfide bonds. Optimization will be required for each specific antibody and linker-payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound linker pre-conjugated to the payload
-
Conjugation Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.5
-
Quenching Solution: 10 mM cysteine in conjugation buffer
-
Desalting columns (e.g., G25)
-
Organic solvent (e.g., DMSO or DMF) for dissolving the linker-payload
Procedure:
-
Antibody Reduction (if required):
-
Prepare the antibody at a concentration of 1-5 mg/mL in a suitable buffer.
-
Add a 4.2 to 10-fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 1 hour with gentle mixing.
-
Remove the excess reducing agent by passing the solution through a desalting column equilibrated with conjugation buffer.
-
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the this compound-payload in a minimal amount of organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 20-25 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., starting with a 10-fold excess) of the dissolved linker-payload to the reduced antibody solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of the quenching solution (cysteine) relative to the linker-payload to cap any unreacted PDP groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using Hydrophobic Interaction Chromatography (HIC) to separate different DAR species, followed by Size Exclusion Chromatography (SEC) to remove aggregates and residual small molecules.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Procedure:
-
Measure Extinction Coefficients:
-
Determine the molar extinction coefficients (ε) of the unconjugated antibody and the free linker-payload at 280 nm and at the wavelength of maximum absorbance for the payload (λmax_drug).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280) and λmax_drug (A_λmax_drug).
-
-
Calculate DAR:
-
The concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample can be calculated using the following simultaneous equations derived from the Beer-Lambert law:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)
-
-
The DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody (DAR = C_Drug / C_Ab).
-
Visualizations
Caption: Experimental workflow for ADC synthesis.
References
Technical Support Center: Troubleshooting Premature Payload Release from PDP-C1-Ph-Val-Cit Antibody-Drug Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the PDP-C1-Ph-Val-Cit linker in their antibody-drug conjugate (ADC) research. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges during your experiments, with a focus on preventing premature payload release.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing rapid loss of payload from our ADC in mouse plasma during in vivo studies. What is the likely cause and how can we mitigate this?
A: Premature payload release of ADCs with Val-Cit linkers in mouse models is a well-documented issue.[1][2] The primary cause is the susceptibility of the Val-Cit dipeptide to cleavage by the mouse-specific carboxylesterase Ces1c.[1][3] This enzymatic degradation leads to off-target toxicity and reduced efficacy.
Troubleshooting Steps:
-
Confirm Linker Instability: Perform an in vitro mouse plasma stability assay to confirm the rapid payload release. A significantly shorter half-life in mouse plasma compared to human or monkey plasma is indicative of Ces1c-mediated cleavage.
-
Consider Alternative Preclinical Models: If feasible, utilize animal models that lack the Ces1c enzyme or where its activity is less pronounced, such as cynomolgus monkeys or Ces1c knockout mice.[3]
-
Linker Modification: For future ADC constructs, consider linker modifications to enhance stability. A common strategy is the addition of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker, which has been shown to dramatically improve stability in mouse plasma.
Q2: Our ADC is showing signs of instability in human plasma stability assays, leading to concerns about potential off-target toxicity in clinical settings. What could be causing this?
A: While Val-Cit linkers are generally more stable in human plasma than in mouse plasma, premature cleavage can still occur. A key enzyme responsible for this is human neutrophil elastase, which can cleave the Val-Cit motif and lead to premature payload release.
Troubleshooting Steps:
-
Neutrophil Elastase Sensitivity Assay: Conduct an in vitro assay with purified human neutrophil elastase to determine the susceptibility of your ADC's linker to cleavage by this enzyme.
-
Optimize Linker Design: Investigate linker designs that are less susceptible to neutrophil elastase. The "exolinker" approach, which repositions the cleavable peptide, has been shown to protect the payload from premature release even in the presence of this enzyme.
-
Assess Hydrophobicity: Highly hydrophobic ADCs can be more prone to aggregation and faster clearance, which may be perceived as instability. Characterize the hydrophobicity of your ADC using Hydrophobic Interaction Chromatography (HIC). If it is overly hydrophobic, consider strategies to increase hydrophilicity, such as incorporating hydrophilic spacers like PEG.
Q3: We are observing incomplete or slow payload release in our in vitro cell-based assays, even after confirming target binding and internalization. What are the potential reasons?
A: Inefficient payload release from a Val-Cit linker-containing ADC within the target cell is typically related to issues with lysosomal processing.
Troubleshooting Steps:
-
Verify Cathepsin B Activity: Ensure that the cell line used in your assay expresses sufficient levels of active cathepsin B, the primary lysosomal protease responsible for cleaving the Val-Cit linker. You can assess this through a cathepsin B activity assay in cell lysates.
-
Lysosomal Trafficking: Confirm that the ADC is being trafficked to the lysosome after internalization. This can be visualized using co-localization studies with lysosomal markers.
-
Steric Hindrance: The conjugation site on the antibody can influence the accessibility of the linker to cathepsin B. If the linker is in a sterically hindered position, cleavage may be inefficient. Consider alternative conjugation strategies to ensure the linker is accessible.
Quantitative Data Summary
The following tables provide illustrative data for Val-Cit-containing ADCs based on published literature. Note that specific results for an ADC using the this compound linker may vary and should be determined empirically.
Table 1: Comparative Plasma Stability of Val-Cit vs. Modified Linkers
| Linker Type | Plasma Source | Half-life (t½) | Key Takeaway |
| Val-Cit | Mouse | ~2 days | Highly unstable due to Ces1c cleavage. |
| Glu-Val-Cit (EVCit) | Mouse | ~12 days | Addition of glutamic acid significantly improves stability. |
| Val-Cit | Human | Stable (>200 days reported in one study) | Generally stable, but can be susceptible to neutrophil elastase. |
| Val-Ala | Mouse | ~23 hours | Slightly more stable than Val-Cit in mouse plasma but still prone to degradation. |
Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Linkers
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Notes |
| Val-Cit | 1.0 (Baseline) | Standard for cathepsin B-mediated cleavage. |
| Phe-Lys | ~30x faster (with isolated enzyme) | Very rapid cleavage by purified cathepsin B. |
| Val-Ala | ~0.5x | Cleaved less efficiently than Val-Cit. |
Experimental Protocols
1. In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from different species.
Methodology:
-
Preparation: Thaw frozen plasma (mouse, rat, cynomolgus monkey, or human) at 37°C.
-
Incubation: Spike the ADC into the plasma at a final concentration of 1 mg/mL. Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Processing: Immediately stop further degradation by freezing the aliquots at -80°C.
-
Analysis: Analyze the samples to determine the average Drug-to-Antibody Ratio (DAR) at each time point. This is typically done using affinity capture of the ADC followed by LC-MS analysis.
-
Data Analysis: Plot the average DAR versus time and fit the data to a one-phase decay model to calculate the half-life of the ADC in plasma. A decrease in DAR over time indicates linker instability.
2. In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from a Val-Cit linker-containing ADC in the presence of purified cathepsin B.
Methodology:
-
Enzyme Activation: Activate recombinant human cathepsin B by incubating it in an assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0) at 37°C for 15-30 minutes.
-
Reaction Setup: In a 96-well plate, add the ADC solution to the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the wells containing the ADC.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench Reaction: At each time point, stop the reaction by adding a quench solution (e.g., 2% formic acid or a protease inhibitor cocktail).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
-
Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics.
Visualizations
Caption: Cathepsin B-mediated payload release pathway.
Caption: Troubleshooting workflow for premature payload release.
Caption: Experimental workflow for an in vitro plasma stability assay.
References
Technical Support Center: Improving the Solubility of PDP-C1-Ph-Val-Cit and Related Peptide Conjugates
Disclaimer: "PDP-C1-Ph-Val-Cit" is not a widely documented compound in publicly available literature. The guidance provided here is based on the inferred chemical properties from its name (a potentially hydrophobic peptide-linker conjugate containing Phenyl, Valine, and Citrulline components) and general principles for enhancing the solubility of similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor solubility of my this compound compound?
A1: The poor aqueous solubility of a compound like this compound is likely due to several factors inherent in its structure:
-
Hydrophobic Amino Acids: The presence of Valine and a Phenyl (Ph) group significantly increases the hydrophobicity of the molecule.[1][2] Peptides with a high content of hydrophobic residues often have limited solubility in aqueous solutions.[2][3]
-
Peptide Aggregation: Hydrophobic interactions and the potential for intermolecular hydrogen bonding can cause the peptide chains to aggregate and precipitate out of solution.
-
Isoelectric Point (pI): Like all peptides, this compound will have an isoelectric point, which is the pH at which it has a net neutral charge. Peptides are typically least soluble at or near their pI.
Q2: I'm starting my experiment. What is the very first step I should take to dissolve my lyophilized peptide conjugate?
A2: Always begin by performing a solubility test on a small aliquot of your compound before attempting to dissolve the entire batch. This prevents the loss of valuable material if the chosen solvent is ineffective. Start with the mildest solvents first (e.g., sterile, distilled water) and proceed to stronger or organic solvents only if necessary.
Q3: How does adjusting the pH of my solution help with solubility?
A3: Adjusting the pH of the solvent can significantly improve solubility by moving the pH away from the peptide's isoelectric point (pI).
-
For Basic Peptides (net positive charge): Dissolving in a slightly acidic solution (e.g., 10% acetic acid) can increase solubility.
-
For Acidic Peptides (net negative charge): Using a slightly basic solution (e.g., 0.1M ammonium bicarbonate) can be effective. To determine if your peptide is acidic or basic, calculate its theoretical net charge at neutral pH by summing the charges of its acidic and basic residues.
Q4: My compound is still insoluble in aqueous buffers. Can I use organic co-solvents?
A4: Yes, for highly hydrophobic or neutral peptides, using an organic co-solvent is a standard approach. The recommended method is to first dissolve the compound in a minimal amount of a strong organic solvent and then slowly add the aqueous buffer to this solution dropwise while gently vortexing.
-
Common Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are frequently used.
-
Caution: Be mindful that organic solvents can interfere with biological assays. For most cell-based experiments, the final concentration of DMSO should generally be kept below 1%. Also, avoid using DMSO with peptides containing Cysteine (Cys) or Methionine (Met) residues, as it can cause oxidation; use DMF as an alternative in such cases.
Q5: What are cyclodextrins and can they improve the solubility of my compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like your peptide conjugate, forming an "inclusion complex." This complex is more soluble in aqueous solutions, effectively increasing the overall solubility of the guest molecule without chemically altering it. This technique is widely used in pharmaceutical formulations to enhance drug solubility and bioavailability.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
If you are encountering solubility issues with this compound or a similar compound, follow this systematic troubleshooting workflow.
Diagram: Solubility Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting peptide solubility issues.
Data Presentation: Solvent & Additive Comparison
The following table summarizes common solvents and additives used to improve the solubility of hydrophobic peptides. The choice of solvent depends heavily on the peptide's characteristics and the requirements of the downstream application.
| Method | Solvent/Additive | Mechanism of Action | Best For | Considerations |
| pH Adjustment | 10% Acetic Acid | Increases net positive charge | Basic peptides (net charge > 0) | May not be suitable for all biological assays. |
| 0.1M NH4HCO3 | Increases net negative charge | Acidic peptides (net charge < 0) | Avoid with Cys-containing peptides. | |
| Co-solvency | DMSO, DMF, ACN | Reduces solution polarity | Neutral or very hydrophobic peptides | Potential assay interference; check compatibility. |
| Excipients | Cyclodextrins (e.g., HP-β-CD) | Forms soluble inclusion complexes | Hydrophobic compounds for in vivo/in vitro use | Can alter pharmacokinetic properties. |
| Surfactants (e.g., Tween 20) | Reduces surface tension, forms micelles | Aggregation-prone peptides | Can denature proteins at high concentrations. | |
| Denaturants | 6M Guanidine HCl, 8M Urea | Disrupts intermolecular hydrogen bonds | Severely aggregated peptides | Will denature proteins; limited biological use. |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-Solvent (DMSO)
-
Preparation: Allow the lyophilized peptide (this compound) and solvents to warm to room temperature before use.
-
Initial Dissolution: Add a minimal volume of pure DMSO (e.g., 20-50 µL) directly to the lyophilized peptide vial. Vortex gently for 10-20 seconds. The goal is to create a concentrated stock solution.
-
Aqueous Dilution: While gently vortexing, slowly add your desired aqueous buffer (e.g., PBS) to the DMSO solution in a dropwise manner. Continue adding buffer until the desired final concentration is reached.
-
Observation: If the solution remains clear, the peptide is successfully dissolved. If precipitation occurs, the peptide may be precipitating out in the higher concentration of aqueous buffer. Try preparing a more dilute final solution.
-
Final Check: Before use, centrifuge the solution to pellet any undissolved micro-particulates.
Protocol 2: Solubilization using pH Adjustment
-
Charge Calculation: Determine the theoretical net charge of your peptide at pH 7.
-
Assign +1 for each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign -1 for each acidic residue (Asp, Glu) and the C-terminus.
-
-
Solvent Selection:
-
If the net charge is positive (basic peptide), prepare a 10% acetic acid solution in sterile water.
-
If the net charge is negative (acidic peptide), prepare a 0.1M ammonium bicarbonate solution.
-
-
Dissolution: Add a small amount of the selected acidic or basic solution to the lyophilized peptide and vortex.
-
Dilution & Neutralization: Once dissolved, dilute with sterile water or your primary experimental buffer to the desired concentration. Ensure the final pH of the solution is compatible with your assay, adjusting as necessary.
Diagram: Logic for Choosing a Solubility Method
Caption: Logical relationships between peptide properties and solubilization strategies.
References
Technical Support Center: Synthesis of PDP-C1-Ph-Val-Cit ADC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of aggregation during the synthesis of a PDP-C1-Ph-Val-Cit Antibody-Drug Conjugate (ADC). This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Aggregation During ADC Synthesis
Aggregation of Antibody-Drug Conjugates is a critical issue that can impact the stability, efficacy, and safety of the final product.[1] The conjugation of hydrophobic payloads, such as those containing a Phenyl-Valine-Citrulline linker, can increase the propensity for ADC molecules to cluster together.[2][3] This guide provides a systematic approach to identifying and mitigating aggregation issues during your experiments.
Initial Assessment of Aggregation
The first step in troubleshooting is to accurately detect and quantify the level of aggregation in your ADC sample. It is highly recommended to use a combination of orthogonal analytical methods for a comprehensive assessment.[3]
Key Analytical Techniques:
-
Size Exclusion Chromatography (SEC): This is the primary and most common method for quantifying ADC aggregates based on their hydrodynamic volume.[3]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This advanced technique provides the molecular weight of eluting species, offering more detailed characterization of aggregates.
Experimental Protocol: Size Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) and your HPLC system with a suitable mobile phase, typically the formulation buffer or phosphate-buffered saline (PBS), at a consistent flow rate (e.g., 0.5 mL/min). Ensure a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm low-protein-binding filter.
-
Data Acquisition: Inject a defined volume (e.g., 50 µL) of the prepared sample onto the SEC column. Monitor the elution profile at 280 nm.
-
Data Analysis: The appearance of peaks eluting earlier than the main monomeric ADC peak is indicative of aggregation. The area under these peaks can be integrated to quantify the percentage of aggregates.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation when synthesizing a this compound ADC?
A1: The aggregation of your ADC is likely a multifactorial issue. The key contributing factors include:
-
Hydrophobic Nature of the Linker-Payload: The Phenyl-Valine-Citrulline component of your linker-payload is inherently hydrophobic. When conjugated to the antibody surface, these hydrophobic patches can interact with each other, leading to self-association and aggregation to minimize their exposure to the aqueous environment.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR leads to an increase in the overall hydrophobicity of the ADC, which generally correlates with a greater tendency for aggregation.
-
Conjugation Process Conditions:
-
Solvents: The use of organic co-solvents to dissolve the hydrophobic linker-payload can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.
-
pH: Performing the conjugation at a pH close to the isoelectric point (pI) of the antibody can reduce its solubility and lead to aggregation.
-
Buffer Conditions: Suboptimal buffer conditions, such as low salt concentrations, can fail to adequately shield charged residues, leading to unfavorable intermolecular interactions.
-
-
Environmental Stressors: Exposure to elevated temperatures, agitation (e.g., during transportation), and even light can act as stressors that induce protein unfolding and subsequent aggregation.
-
Inherent Antibody Properties: Some monoclonal antibodies (mAbs) are intrinsically more prone to aggregation than others.
Q2: My SEC analysis shows a high percentage of aggregates. What are the immediate steps I can take to mitigate this in my next synthesis?
A2: If you are observing significant aggregation, consider the following immediate modifications to your protocol:
-
Optimize Conjugation Buffer:
-
pH Adjustment: Ensure the pH of your reaction buffer is at least 1-2 units away from the pI of your antibody to maintain good solubility.
-
Increase Ionic Strength: Increasing the salt concentration (e.g., adding 100-150 mM NaCl) can help to screen surface charges and reduce non-specific interactions that lead to aggregation.
-
-
Reduce the DAR: Lowering the molar excess of the this compound linker-payload during the conjugation reaction can lead to a lower DAR and subsequently reduce the overall hydrophobicity of the ADC.
-
Incorporate Stabilizing Excipients: The addition of certain excipients to your buffers can help to stabilize the antibody and prevent aggregation.
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | Preferentially excluded from the protein surface, promoting a more compact and stable conformation. | 5-10% (w/v) |
| Amino Acids | Arginine, Glycine | Can suppress aggregation by interacting with hydrophobic patches and increasing protein solubility. | 50-250 mM |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | Can bind to exposed hydrophobic regions on the antibody, preventing self-association. | 0.01-0.1% (v/v) |
Q3: Can I modify the linker-payload to reduce aggregation?
A3: Yes, modifications to the linker can have a significant impact on the aggregation propensity of the final ADC. While your core payload is defined, introducing hydrophilic elements can be a powerful strategy.
-
Incorporate a Hydrophilic Spacer: The most common approach is to insert a polyethylene glycol (PEG) spacer into the linker. PEG is highly hydrophilic and can effectively shield the hydrophobic components of the ADC, improving solubility and reducing aggregation. Other hydrophilic spacers like pyrophosphate diester groups or negatively charged sulfonate groups can also be effective.
Q4: Are there alternative conjugation strategies that can help avoid aggregation?
A4: A novel approach to prevent aggregation during the conjugation step is to immobilize the antibody on a solid support.
-
Solid-Phase Conjugation: By binding the antibody to a resin, the individual antibody molecules are physically separated from each other during the conjugation reaction. This prevents them from aggregating even under unfavorable conditions, such as the addition of organic co-solvents. After the conjugation is complete, the ADC is then released from the solid support into a stabilizing buffer.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting aggregation in your ADC synthesis.
Caption: A flowchart for troubleshooting ADC aggregation.
This diagram outlines the decision-making process, starting from the identification of the aggregation problem and moving through immediate and more advanced mitigation strategies, with verification steps to assess the effectiveness of the implemented changes.
References
Technical Support Center: Refining Purification Methods for PDP-C1-Ph-Val-Cit ADCs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification of antibody-drug conjugates (ADCs) utilizing the PDP-C1-Ph-Val-Cit linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying this compound ADCs?
The most frequent challenges include the presence of product-related impurities such as aggregates and fragments, process-related impurities like unconjugated antibody and free drug-linker, and achieving a desirable and consistent drug-to-antibody ratio (DAR).[1][][3] The hydrophobic nature of many cytotoxic payloads conjugated via Val-Cit linkers can increase the propensity for aggregation.[4][5]
Q2: Which purification techniques are most effective for this compound ADCs?
A multi-step purification strategy is often necessary. The most commonly employed and effective techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful method for separating ADC species with different DARs due to the increased hydrophobicity imparted by the drug-linker.
-
Size Exclusion Chromatography (SEC): SEC is crucial for removing high molecular weight species (aggregates) and can also be used for buffer exchange.
-
Ion Exchange Chromatography (IEX): This technique can be used to remove charged variants and some process-related impurities.
-
Membrane Chromatography: This can be an efficient method for removing aggregates and free drug-linker, sometimes used in series with other chromatography techniques.
Q3: How can I accurately determine the drug-to-antibody ratio (DAR) of my purified ADC?
Several analytical techniques can be used for DAR determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate different DAR species, and the relative peak areas can be used to calculate the average DAR.
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): This technique provides accurate mass measurements of the light and heavy chains, allowing for precise DAR calculation.
-
UV/Vis Spectroscopy: This is a simpler method that relies on the differential absorbance of the antibody and the payload at specific wavelengths. However, it provides an average DAR and no information on distribution.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound ADCs.
Issue 1: High Levels of Aggregation in the Final Product
| Possible Causes | Troubleshooting Steps |
| Increased hydrophobicity due to high DAR: The this compound linker and its payload can significantly increase the hydrophobicity of the ADC, leading to self-association. | Optimize Conjugation: Reduce the molar excess of the drug-linker during the conjugation reaction to target a lower average DAR. Consider site-specific conjugation methods for a more homogeneous product. |
| Inappropriate buffer conditions: Suboptimal pH, ionic strength, or the presence of certain salts can promote aggregation. | Buffer Screening: Screen a range of formulation buffers with varying pH and excipients (e.g., arginine, polysorbates) to identify conditions that minimize aggregation. |
| Harsh processing conditions: High temperatures, vigorous mixing, or multiple freeze-thaw cycles can denature the antibody and induce aggregation. | Gentle Handling: Maintain controlled, cool temperatures throughout the purification process. Avoid excessive agitation and minimize freeze-thaw cycles. |
| Insufficient removal during purification: The chosen purification method may not be adequately resolving monomers from aggregates. | Optimize SEC: Ensure the size exclusion chromatography step is optimized for aggregate removal. This may involve adjusting the mobile phase composition or using a column with a different pore size. Consider using multi-modal chromatography which can be effective in aggregate removal. |
Issue 2: Presence of Free Drug-Linker in the Purified ADC
| Possible Causes | Troubleshooting Steps |
| Inefficient removal by initial purification steps: Techniques like ultrafiltration/diafiltration (UF/DF) may not completely remove the highly hydrophobic free drug-linker due to non-specific binding to membranes or self-association. | Implement a dedicated polishing step: Cation exchange (CEX) or hydrophobic interaction chromatography (HIC) can be effective in removing residual free payload. Membrane chromatography has also been shown to be efficient. |
| Instability of the ADC leading to drug-linker cleavage: The Val-Cit linker is designed to be cleaved by lysosomal enzymes like Cathepsin B, but premature cleavage can occur under certain conditions. | Buffer and Storage Optimization: Ensure the pH and composition of all buffers used during purification and for final formulation are optimized for ADC stability. Store the purified ADC at the recommended temperature and protect it from light if the payload is light-sensitive. |
| Inaccurate quantification of free drug: The analytical method used to detect the free drug may not be sensitive enough. | Use Highly Sensitive Analytical Methods: Employ techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) for accurate and sensitive quantification of the free payload. |
Issue 3: Low Recovery of the ADC After Purification
| Possible Causes | Troubleshooting Steps |
| Non-specific binding to chromatography resins or membranes: The hydrophobicity of the ADC can lead to irreversible binding. | Modify Mobile Phase: For HIC, adjust the salt concentration or gradient slope. For other chromatography methods, consider adding organic modifiers or detergents to the mobile phase to reduce hydrophobic interactions. |
| Precipitation on the column: High local concentrations of the ADC during loading or elution can lead to precipitation. | Optimize Loading and Elution: Reduce the sample concentration before loading. For HIC, ensure the salt concentration in the loading buffer does not cause precipitation. Use a shallower elution gradient to reduce the protein concentration in the eluted fractions. |
| Aggregation and subsequent loss during filtration: Aggregates formed during purification may be removed by sterile filters, leading to lower yield. | Address Aggregation Issues: Refer to the troubleshooting guide for aggregation (Issue 1). Filter samples and buffers before use to prevent column clogging. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound ADCs
| Technique | Primary Purpose | Key Separation Principle | Typical Performance | Considerations |
| Hydrophobic Interaction Chromatography (HIC) | DAR species separation, removal of unconjugated antibody. | Hydrophobicity | High resolution of DAR0, DAR2, DAR4, etc. | Requires careful optimization of salt type and concentration. |
| Size Exclusion Chromatography (SEC) | Aggregate and fragment removal, buffer exchange. | Hydrodynamic radius (size) | Efficient removal of high molecular weight species (>99%). | Can be limited by sample volume and flow rate. |
| Ion Exchange Chromatography (IEX) | Removal of charged variants and process impurities. | Net surface charge | Can resolve species with different isoelectric points. | Buffer pH is a critical parameter. |
| Membrane Chromatography | Removal of aggregates and free drug-linker. | Size and/or charge/hydrophobicity | High throughput and scalability. | Can be used in series with other techniques for enhanced purification. |
Experimental Protocols
Protocol 1: Purification of this compound ADCs using Hydrophobic Interaction Chromatography (HIC)
-
Column: TSKgel Butyl-NPR column (4.6 mm × 3.5 cm, 2.5 µm) or similar.
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM potassium phosphate, pH 7.0, containing 25% (v/v) isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm and 254 nm.
-
Procedure: a. Equilibrate the column with 100% Mobile Phase A. b. Dilute the ADC sample in Mobile Phase A to a final ammonium sulfate concentration of 1.5 M. c. Inject the sample onto the column. d. Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes). e. Collect fractions corresponding to the different DAR species. f. Analyze the collected fractions by SEC and/or RPLC-MS to confirm purity and DAR.
Protocol 2: Analysis of Aggregates in this compound ADCs using Size Exclusion Chromatography (SEC)
-
Column: TSKgel G3000SWxl (7.8 mm × 30 cm, 5 µm) or similar.
-
Mobile Phase: 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5 with 15% (v/v) isopropyl alcohol.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Dilute the purified ADC sample to approximately 1 mg/mL in the mobile phase. c. Inject a defined volume (e.g., 20 µL) of the sample. d. Monitor the elution profile. The monomeric ADC will elute as the main peak, with any aggregates eluting earlier and fragments eluting later. e. Integrate the peak areas to quantify the percentage of monomer, aggregates, and fragments.
Mandatory Visualizations
Caption: General purification workflow for this compound ADCs.
Caption: Troubleshooting logic for high aggregation in ADC purification.
Caption: Comparison of common methods for DAR analysis.
References
Technical Support Center: Troubleshooting Guide for PDP-C1-Ph-Val-Cit Antibody-Drug Conjugates
Welcome to the technical support center for troubleshooting experiments involving PDP-C1-Ph-Val-Cit Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during the use of ADCs featuring this cleavable linker system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound linker?
The this compound linker is a sophisticated system designed for targeted drug delivery with two distinct release mechanisms. The "PDP" (pyridyl disulfide) group allows for conjugation to cysteine residues on the antibody via a disulfide bond. This bond is susceptible to cleavage in the reducing environment of the cell, particularly due to high intracellular glutathione concentrations.[1][2][3] The "Val-Cit" (valine-citrulline) dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][] Following Val-Cit cleavage, the "Ph" (phenyl) group, as part of a p-aminobenzyl carbamate (PABC) self-immolative spacer, facilitates the efficient release of the unmodified payload.
Q2: Why am I observing lower than expected potency of my ADC in mouse models compared to in vitro assays?
A significant reason for this discrepancy can be the instability of the Val-Cit linker in mouse plasma. Mouse plasma contains a carboxylesterase, Ces1c, which can prematurely cleave the Val-Cit linker, leading to systemic release of the payload before the ADC reaches the target tumor cells. This premature release reduces the therapeutic window and can lead to off-target toxicities. In contrast, Val-Cit linkers are generally stable in human and primate plasma.
Q3: What are the key factors that can lead to inconsistent results in my cytotoxicity assays?
Inconsistent IC50 values in cytotoxicity assays are a frequent challenge and can arise from multiple sources:
-
Cell Culture Conditions: Variations in cell passage number, cell health, and confluency at the time of the experiment can significantly impact results.
-
Reagent Handling: Repeated freeze-thaw cycles of the ADC can lead to aggregation and loss of activity. It is crucial to aliquot the ADC stock and use fresh dilutions for each experiment.
-
Assay Protocol: Inconsistencies in incubation times, cell seeding densities, and reagent preparation can introduce variability.
-
Target Antigen Expression: Fluctuations in the expression levels of the target antigen on the cell surface will directly affect ADC binding and internalization, leading to variable cytotoxicity.
Q4: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
The Drug-to-Antibody Ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody. The DAR is a critical quality attribute of an ADC as it directly influences its efficacy, toxicity, and pharmacokinetic profile. An optimal DAR is a balance between sufficient potency and maintaining favorable physicochemical properties of the ADC, such as solubility and stability.
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your experiments with this compound ADCs.
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
The average DAR determined by techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry is lower than the target value.
-
Significant batch-to-batch variability in DAR is observed.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Antibody Reduction | Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP) and the reaction time and temperature. |
| Inefficient Linker-Payload Conjugation | Optimize the molar excess of the this compound linker-payload. Ensure the pH of the conjugation buffer is optimal for the thiol-maleimide reaction (typically pH 6.5-7.5). |
| Linker-Payload Instability | The this compound linker-payload may be unstable in the conjugation buffer. Minimize the time between dissolving the linker-payload and adding it to the reduced antibody. |
| Antibody Impurities | Use a highly purified antibody (>95% purity) for conjugation. Impurities can compete for reactive sites, leading to a lower DAR. |
Issue 2: ADC Aggregation
Symptoms:
-
Presence of high molecular weight species observed during Size Exclusion Chromatography (SEC).
-
Precipitation of the ADC during storage or after conjugation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High DAR and Hydrophobicity | High DARs can increase the overall hydrophobicity of the ADC, leading to aggregation. Consider targeting a lower DAR or introducing hydrophilic modifications to the linker if possible. |
| Unfavorable Buffer Conditions | The pH and ionic strength of the buffer can influence ADC solubility. Screen different buffer formulations to find conditions that minimize aggregation. |
| Stresses During a Process | Agitation, filtration, and freeze-thaw cycles can induce aggregation. Handle the ADC solution gently and minimize freeze-thaw cycles by storing in aliquots. |
| Incorrect Storage | Store the ADC at the recommended temperature and in a buffer that ensures its stability. |
Issue 3: Inconsistent In Vitro Cytotoxicity (IC50 Values)
Symptoms:
-
Significant well-to-well and day-to-day variability in IC50 values.
-
Lower than expected potency in cell-based assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Variable Cell Health and Density | Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring high viability (>95%) at the time of seeding. Optimize cell seeding density for your specific cell line. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of the ADC for each experiment from a properly stored stock. Ensure all other assay reagents are prepared consistently. |
| Fluctuating Target Antigen Expression | Regularly verify target antigen expression levels on your cell line using flow cytometry. |
| Assay Timing and Duration | For payloads that are cell cycle-dependent, the timing of ADC addition and the duration of the assay are critical. Standardize these parameters across all experiments. |
Issue 4: Poor In Vivo Efficacy in Mouse Models
Symptoms:
-
The ADC shows potent in vitro activity but fails to demonstrate significant anti-tumor efficacy in mouse xenograft models.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Premature Cleavage of Val-Cit Linker | The Val-Cit linker is known to be unstable in mouse plasma due to the presence of carboxylesterase Ces1c. This leads to premature payload release and reduced tumor delivery. |
| Consider a Modified Linker | For preclinical studies in mice, consider using an ADC with a more stable linker, such as a Glutamic acid-Val-Cit (EVCit) linker, which has shown increased stability in mouse plasma. |
| Pharmacokinetics (PK) Issues | The ADC may have poor PK properties, such as rapid clearance from circulation. Conduct a PK study to assess the stability and exposure of the ADC in vivo. |
| Tumor Model Characteristics | Ensure that the chosen tumor model has sufficient and homogenous expression of the target antigen and is sensitive to the cytotoxic payload. |
Experimental Protocols
General Protocol for ADC Cytotoxicity Assay
-
Cell Seeding:
-
Harvest cells during their exponential growth phase and ensure viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
ADC Dilution and Treatment:
-
Prepare a serial dilution of the this compound ADC in the appropriate cell culture medium.
-
Remove the old medium from the cell plate and add the ADC dilutions to the respective wells. Include untreated and vehicle-treated controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72-120 hours) in a humidified incubator.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for In Vitro Plasma Stability Assay
-
Sample Preparation:
-
Incubate the this compound ADC in mouse and human plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
-
ADC Capture:
-
Capture the ADC from the plasma using affinity beads that bind to the antibody (e.g., Protein A/G beads).
-
-
Elution and Analysis:
-
Elute the ADC from the beads.
-
Analyze the samples by LC-MS to determine the average DAR at each time point. The decrease in DAR over time indicates linker instability.
-
-
Data Analysis:
-
Plot the average DAR against time and fit the data to a suitable kinetic model to calculate the half-life of the ADC in plasma.
-
Visualizations
Caption: A simplified workflow for the evaluation of a this compound ADC.
Caption: The intracellular trafficking and activation pathway of a this compound ADC.
Caption: Common causes of inconsistent results in ADC experiments.
References
- 1. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 3. LUMO-Assisted Design of Disulfide Linkers-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
Technical Support Center: PDP-C1-Ph-Val-Cit Linker Stability
Welcome to the technical support center for the PDP-C1-Ph-Val-Cit antibody-drug conjugate (ADC) linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this linker, with a particular focus on the impact of pH. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cleavage for the this compound linker?
The primary cleavage mechanism for this linker is enzymatic.[][2] The core of the cleavage site is the valine-citrulline (Val-Cit) dipeptide, which is specifically recognized and hydrolyzed by lysosomal proteases, most notably Cathepsin B.[][2] This enzyme is highly active in the acidic environment of lysosomes (pH 4.5-5.5).[3] Therefore, while the cleavage is pH-dependent, it is an indirect effect of the enzyme's optimal functioning pH, rather than direct acid-catalyzed hydrolysis of the linker itself.
Q2: How stable is the this compound linker at physiological pH (7.4)?
The Val-Cit dipeptide linker is designed to be highly stable in systemic circulation at physiological pH (around 7.4). This stability is crucial to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Studies have reported long half-lives for Val-Cit containing ADCs in human plasma, in some cases exceeding 200 days. The pyridyldithio (PDP) group, used for conjugation to the antibody, is also generally stable at neutral pH.
Q3: What is the role of the different components of the this compound linker?
-
PDP (Pyridyldithio Propyl): This component is responsible for the conjugation of the linker to the antibody, typically through a disulfide bond with a cysteine residue on the antibody.
-
C1-Ph (Phenyl Spacer): This is a spacer unit that connects the conjugation group to the cleavable dipeptide. Spacers are used to prevent steric hindrance and ensure efficient enzymatic cleavage.
-
Val-Cit (Valine-Citrulline): This is the dipeptide sequence that is specifically cleaved by Cathepsin B within the target cell's lysosomes.
Q4: Is the this compound linker considered a "pH-sensitive" linker?
While its cleavage is dependent on the acidic pH of the lysosome, it is not typically classified in the same category as linkers that undergo direct acid hydrolysis, such as hydrazone linkers. Hydrazone linkers are designed to break apart in acidic environments without the need for enzymatic activity. The this compound linker's stability at acidic pH in the absence of enzymes like Cathepsin B is generally high.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Premature drug release in in vitro plasma stability assay at pH 7.4. | 1. Presence of proteases in the plasma sample that can cleave the Val-Cit linker. 2. Instability of the disulfide bond of the PDP group, potentially due to reducing agents in the plasma. 3. Instability of the payload itself. | 1. Run a control experiment with the ADC in a buffer at pH 7.4 to distinguish between plasma-mediated and inherent instability. 2. Ensure proper handling and storage of plasma to minimize protease activity. 3. Analyze for the presence of both the full linker-payload and the free payload to understand the point of cleavage. |
| Inconsistent cleavage rates in lysosomal assays. | 1. Variability in the activity of the lysosomal extract or purified Cathepsin B. 2. The pH of the assay buffer is not optimal for Cathepsin B activity. 3. The presence of inhibitors of Cathepsin B in the experimental setup. | 1. Standardize the concentration and activity of the lysosomal extract or enzyme used. 2. Carefully prepare and validate the pH of the assay buffer to be within the optimal range for Cathepsin B (pH 4.5-5.5). 3. Include appropriate positive and negative controls in your assay. |
| ADC aggregation during stability studies. | 1. High drug-to-antibody ratio (DAR) can increase hydrophobicity. 2. The physicochemical properties of the payload may promote aggregation. 3. Suboptimal buffer conditions (e.g., pH, ionic strength). | 1. Characterize the DAR of your ADC to ensure it is within the desired range. 2. Consider using formulation buffers that are known to reduce aggregation. 3. Analyze aggregation using techniques like size-exclusion chromatography (SEC). |
| Discrepancy between in vitro and in vivo stability in mouse models. | The Val-Cit linker is known to be unstable in mouse plasma due to cleavage by the enzyme carboxylesterase 1C (Ces1c). This can lead to rapid premature drug release in mice, which is not observed in human plasma. | 1. Be aware of this species-specific difference when interpreting mouse model data. 2. Consider using Ces1c-knockout mouse models for more translatable preclinical studies. 3. Alternatively, modified linkers (e.g., Glu-Val-Cit) have been developed to increase stability in mouse plasma. |
Quantitative Data on Linker Stability
The stability of the Val-Cit linker is primarily influenced by enzymatic activity, which is pH-dependent. Direct hydrolysis due to pH alone is minimal. The table below summarizes the stability of Val-Cit linkers under various conditions.
| Linker Type | Condition | pH | Half-life (t1/2) | Reference |
| Val-Cit | Human Plasma | 7.4 | > 230 days | |
| Val-Cit | Mouse Plasma | 7.4 | ~80 hours | |
| Hydrazone | Buffer | 4.5 | Minutes to hours | |
| Hydrazone | Buffer | 7.4 | Days | |
| Glu-Val-Cit | Mouse Plasma | 7.4 | Stable over 14 days |
Note: The data presented are for Val-Cit linkers in general and provide a strong indication of the expected behavior of the this compound linker.
Experimental Protocols
Protocol 1: In Vitro ADC Stability Assay in Plasma
Objective: To evaluate the stability of the ADC and the rate of payload release in plasma at physiological pH.
Materials:
-
ADC solution of known concentration
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots from each sample.
-
Immediately quench the reaction by adding the aliquot to the quenching solution to precipitate proteins and stop enzymatic activity.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Calculate the percentage of released drug at each time point relative to the initial total conjugated drug.
Protocol 2: Lysosomal Stability Assay
Objective: To determine the rate of drug release from the ADC in the presence of lysosomal enzymes at an acidic pH.
Materials:
-
ADC solution of known concentration
-
Purified Cathepsin B or a lysosomal extract
-
Assay buffer (e.g., sodium acetate buffer, pH 5.0) containing a reducing agent like DTT to activate Cathepsin B.
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare the assay buffer at the desired acidic pH (e.g., 4.5, 5.0, or 5.5).
-
Activate the Cathepsin B or lysosomal extract according to the manufacturer's instructions, typically by pre-incubation with DTT.
-
Add the ADC to the activated enzyme solution in the assay buffer.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots and stop the reaction with a quenching solution.
-
Process the samples by protein precipitation and centrifugation.
-
Analyze the supernatant using LC-MS/MS to quantify the released payload.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
Visualizations
Caption: Cleavage pathway of the this compound linker.
Caption: Workflow for assessing ADC linker stability at different pH conditions.
References
optimizing storage conditions for PDP-C1-Ph-Val-Cit
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of the cleavable ADC linker, PDP-C1-Ph-Val-Cit.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be kept in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Under these conditions, the product is expected to be stable for an extended period. For short-term storage, refrigeration at 4°C is acceptable for brief periods. Always refer to the Certificate of Analysis (CoA) for lot-specific recommendations.
Q2: How should I reconstitute lyophilized this compound?
A2: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. Reconstitution should be performed using a high-purity, sterile solvent. The choice of solvent will depend on the subsequent application. For aqueous applications, sterile, low-pH buffers are often preferred to minimize the risk of aggregation. For organic chemistry applications, anhydrous organic solvents such as DMSO or DMF may be more suitable. A general recommendation is to reconstitute to a concentration of 1 mg/mL.
Q3: What are the recommended storage conditions for reconstituted this compound?
A3: Reconstituted solutions of this compound are significantly less stable than the lyophilized powder. For optimal stability, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide linker. If stored in solution, use within a few weeks.
Q4: What factors can affect the stability of this compound in solution?
A4: The stability of the reconstituted linker is influenced by several factors:
-
pH: The pyridyl disulfide group can be sensitive to pH changes. Maintaining a slightly acidic to neutral pH is generally recommended.
-
Presence of Reducing Agents: The disulfide bond is susceptible to cleavage by reducing agents. Ensure all buffers and solvents are free from such contaminants.
-
Enzymatic Degradation: The Val-Cit dipeptide is a substrate for certain proteases, such as cathepsin B. While this is the intended cleavage mechanism within the target cell, exposure to contaminating proteases during experiments should be minimized.
-
Solvent: The choice of solvent can impact stability. Aqueous buffers are suitable for many applications, but for certain uses, organic solvents may be necessary. The stability in the chosen solvent should be validated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder | The linker may have hydrophobic properties. | Try using a small amount of an organic solvent like DMSO or DMF to initially dissolve the powder, then slowly add the aqueous buffer to the desired concentration. Sonication may also aid in dissolution. |
| Precipitation observed in the reconstituted solution | The concentration may be too high for the chosen solvent, or the solution may have been stored improperly. | Try diluting the solution further. If precipitation occurs after storage, it may be due to aggregation. Centrifuge the vial to pellet the precipitate and use the supernatant. For future use, consider storing at a lower concentration or in a different solvent system. |
| Loss of activity or inconsistent results in conjugation experiments | The linker may have degraded due to improper storage or handling. | Prepare fresh solutions from lyophilized powder for each experiment. Ensure storage conditions for both lyophilized and reconstituted forms are optimal. Verify the absence of reducing agents in your buffers. |
| Unexpected cleavage of the linker during experiments | Contamination with proteases or reducing agents. | Use high-purity reagents and sterile techniques. Consider adding a broad-spectrum protease inhibitor if enzymatic degradation is suspected. |
Quantitative Data Summary
The following tables provide a summary of expected stability and solubility characteristics for compounds similar to this compound. Please note that these are general guidelines and not specific data for this product.
Table 1: Recommended Storage Conditions and Expected Stability
| Form | Temperature | Atmosphere | Expected Shelf Life |
| Lyophilized | -20°C to -80°C | Desiccated, protected from light | > 1 year |
| Lyophilized | 4°C | Desiccated, protected from light | Short-term (weeks) |
| Reconstituted in Aqueous Buffer | -20°C to -80°C | Aliquoted, single-use | Weeks to months |
| Reconstituted in Anhydrous Organic Solvent | -20°C to -80°C | Aliquoted, single-use | Months |
Table 2: General Solubility Guidelines for Peptide-Based Linkers
| Solvent | General Applicability | Notes |
| Sterile Water | Good for hydrophilic peptides. | May require pH adjustment for optimal solubility. |
| Phosphate-Buffered Saline (PBS) | Commonly used for biological applications. | Ensure pH is compatible with linker stability. |
| Dimethyl Sulfoxide (DMSO) | Excellent for dissolving hydrophobic compounds. | Use anhydrous grade for long-term storage of reconstituted solutions. |
| Dimethylformamide (DMF) | Good for dissolving a wide range of organic molecules. | Use anhydrous grade for long-term storage of reconstituted solutions. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibrate the vial of lyophilized this compound to room temperature in a desiccator for at least 20 minutes.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of the desired solvent (e.g., anhydrous DMSO for organic reactions or a sterile buffer for aqueous applications) to achieve the target concentration (e.g., 1 mg/mL).
-
Gently vortex or swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent potential denaturation.
-
If not for immediate use, dispense into single-use aliquots, seal tightly, and store at -20°C or -80°C.
Protocol 2: General Procedure for Assessing Linker Stability in Solution
-
Prepare a stock solution of this compound in the desired buffer or solvent.
-
Aliquot the solution into multiple vials.
-
Store the vials under the desired test conditions (e.g., different temperatures, light exposure).
-
At specified time points, remove an aliquot and analyze the integrity of the linker using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the peak area of the intact linker over time to determine the degradation rate.
Visualizations
Caption: Workflow for handling this compound from storage to experimental use.
Caption: Key factors that can impact the stability of the this compound linker.
Validation & Comparative
In Vivo Efficacy of c-Met Targeting Antibody-Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the in vivo validation of an antibody-drug conjugate's (ADC) efficacy is a critical determinant of its therapeutic potential. This guide provides a comparative overview of the in vivo performance of a putative PDP-C1-Ph-Val-Cit ADC, benchmarked against other c-Met targeting ADCs with similar and alternative linker-payload technologies. The data presented is compiled from publicly available preclinical and clinical studies, offering a quantitative and methodological comparison to inform future research and development.
The c-Met receptor, a receptor tyrosine kinase, is a well-validated target in oncology. Its overexpression is implicated in the progression of numerous solid tumors, making it an attractive candidate for targeted therapies like ADCs. A common strategy in ADC design involves a cleavable linker, such as the valine-citrulline (Val-Cit) dipeptide, which is designed to be stable in circulation but is cleaved by lysosomal proteases like cathepsin B upon internalization into the target cancer cell. This mechanism facilitates the specific release of the cytotoxic payload within the tumor cell, minimizing systemic toxicity.
Comparative In Vivo Efficacy of c-Met Targeting ADCs
The following table summarizes the in vivo anti-tumor efficacy of various c-Met targeting ADCs from preclinical xenograft models. This comparative data highlights the performance of different antibody, linker, and payload combinations.
| ADC | Linker-Payload | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| P3D12-vc-MMAF | Val-Cit-MMAF | MKN-45 (gastric, MET amplified) | Single dose, 3, 5, 10 mg/kg, IV | Robust, dose-dependent tumor growth inhibition. Stronger inhibition than c-Met TKI. | [1] |
| H1975 (NSCLC, MET non-amplified) | Single dose, 3, 5, 10 mg/kg, IV | Dose-dependent tumor growth inhibition. c-Met TKI showed no effect. | [1] | ||
| Telisotuzumab Vedotin (Teliso-V) | Val-Cit-MMAE | Hs 746T (gastric, MET amplified) | 1 or 3 mg/kg, q4d x 6, IV | Complete and durable tumor regression. 100% complete response at 3 mg/kg. | [2] |
| NCI-H441 (NSCLC, c-Met overexpressing) | 3 mg/kg, q4d x 6, IV | Significant tumor growth inhibition. | [2] | ||
| TR1801-ADC | Cleavable-PBD (Tesirine) | Various PDX models (gastric, colorectal, H&N) | Single dose | Complete tumor regression in 7/10 gastric, 4/10 colorectal, and 3/10 head & neck models. | [3], |
| YL211 | Protease-cleavable-Topoisomerase 1 inhibitor | CDX and PDX models (H358, CR5088) | Not specified | Superior efficacy in causing tumor regressions. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the key experiments cited.
General Xenograft Model Protocol
-
Cell Line Culture: Human cancer cell lines (e.g., MKN-45, H1975, Hs 746T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Female immunodeficient mice (e.g., BALB/c nude or SCID) aged 6-8 weeks are used. Animals are allowed to acclimatize for at least one week before the experiment.
-
Tumor Implantation: A suspension of cancer cells (typically 5 x 10^6 to 1 x 10^7 cells in 100-200 µL of PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. ADCs are typically administered intravenously (IV) via the tail vein. The vehicle control group receives a solution without the ADC (e.g., PBS).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor regression, complete responses (CR), and survival.
-
Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. Clinical signs of distress are also observed throughout the study.
P3D12-vc-MMAF Efficacy Study Protocol
-
Xenograft Models: MKN-45 (MET amplified gastric cancer) and H1975 (MET non-amplified NSCLC) cells were implanted in nude mice.
-
Treatment: A single intravenous injection of P3D12-vc-MMAF was administered at doses of 3, 5, and 10 mg/kg when tumors reached an average size.
-
Comparison: The efficacy was compared to a vehicle control and a c-Met tyrosine kinase inhibitor (TKI), PHA-665752.
-
Outcome Measurement: Tumor volumes were measured over time to determine tumor growth inhibition.
Telisotuzumab Vedotin (ABBV-399) Efficacy Study Protocol
-
Xenograft Models: Hs 746T (MET amplified gastric cancer) and NCI-H441 (c-Met overexpressing NSCLC) cells were used.
-
Treatment: Telisotuzumab Vedotin was administered intravenously once every 4 days for a total of six doses at 1 or 3 mg/kg.
-
Outcome Measurement: Tumor growth was monitored, and endpoints included tumor growth inhibition and complete regressions.
Mandatory Visualizations
c-Met Signaling Pathway
The following diagram illustrates the key components of the c-Met signaling pathway, which is the target of the ADCs discussed.
Caption: Simplified c-Met signaling pathway upon HGF ligand binding.
Experimental Workflow for In Vivo ADC Efficacy Study
This diagram outlines the typical workflow for assessing the in vivo efficacy of an ADC in a xenograft model.
Caption: General workflow of an in vivo ADC efficacy study.
References
A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates: PDP-C1-Ph-Val-Cit and Its Alternatives
For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides an objective comparison of the performance of the PDP-C1-Ph-Val-Cit linker with other widely used cleavable linkers, supported by experimental data and detailed methodologies.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the potent cytotoxic payload. An ideal cleavable linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently cleave to release the payload within the target tumor microenvironment. This guide focuses on a comparative analysis of three major classes of cleavable linkers: the enzyme-cleavable this compound, acid-labile hydrazone linkers, and glutathione-sensitive disulfide linkers.
Understanding the Linkers
This compound is a protease-cleavable linker. Its components are:
-
PDP (Pyridyl disulfide): This group facilitates conjugation to the antibody via a thiol-disulfide exchange reaction with cysteine residues.[1]
-
C1-Ph (Phenyl spacer): This spacer provides distance between the antibody and the payload, which can influence stability and solubility.[2][3][4]
-
Val-Cit (Valine-Citrulline): This dipeptide is the cleavage site for cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[5]
Hydrazone linkers are acid-labile, designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
Disulfide linkers are sensitive to the reducing environment within cells. They are cleaved by the high intracellular concentration of glutathione (GSH), which is significantly higher in tumor cells compared to the bloodstream.
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies comparing the performance of these linker types. It is important to note that direct head-to-head comparisons are challenging due to variations in experimental conditions (e.g., antibody, payload, cell lines) across different studies.
Table 1: Plasma Stability of Different Cleavable Linkers
| Linker Type | Linker Example | Half-life (t1/2) in Human Plasma | Half-life (t1/2) in Mouse Plasma | Reference(s) |
| Enzyme-Cleavable | Val-Cit-PABC | > 230 days | ~80 hours | |
| Val-Ala-PABC | High stability | More stable than Val-Cit | ||
| Acid-Labile | Phenylketone-derived hydrazone | ~2 days | ~2 days | |
| Silyl ether-based | > 7 days | Not specified | ||
| Glutathione-Sensitive | Disulfide (SPDP-based) | Variable, can be improved with steric hindrance | Variable |
Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | ADC Example | Cell Line | IC50 | Reference(s) |
| Enzyme-Cleavable | Trastuzumab-Val-Cit-MMAE | HER2+ | 14.3 pmol/L | |
| cBu-Cit-containing ADC | HER2+ | Potent antiproliferation | ||
| Acid-Labile | Silyl ether-MMAE ADC | HER2+ | 0.028–0.170 nmol/L | |
| Glutathione-Sensitive | Disulfide-PBD-ADC | Non-Hodgkin lymphoma | Similar to Val-Cit-PBD-ADC |
Table 3: In Vivo Efficacy of ADCs with Different Cleavable Linkers
| Linker Type | ADC Example | Xenograft Model | Tumor Growth Inhibition | Reference(s) |
| Enzyme-Cleavable | cBu-Cit-containing ADC | Not specified | Greater tumor suppression than Val-Cit ADC at 3 mg/kg | |
| β-galactosidase-cleavable ADC | Xenograft mouse model | 57-58% reduction in tumor volume at 1 mg/kg | ||
| Acid-Labile | Hydrazone-based ADC | L2987 lung adenocarcinoma | Efficacious, but lower MTD than Val-Cit ADC | |
| Glutathione-Sensitive | Disulfide-DM1 ADC | Human lymphoma | Tumor regression at 3 mg/kg |
Cleavage Mechanism Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Spacer length shapes drug release and therapeutic efficacy of traceless disulfide-linked ADCs targeting the tumor neovasculature - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Spacer length shapes drug release and therapeutic efficacy of traceless disulfide-linked ADCs targeting the tumor neovasculature | Semantic Scholar [semanticscholar.org]
- 4. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Cathepsin B-Mediated Cleavage of the PDP-C1-Ph-Val-Cit Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PDP-C1-Ph-Val-Cit linker's cleavage by cathepsin B, benchmarked against other prominent cathepsin B-cleavable linkers used in antibody-drug conjugates (ADCs). The following sections present quantitative data, detailed experimental protocols, and visualizations to facilitate an objective evaluation for your research and development needs.
The valine-citrulline (Val-Cit) dipeptide motif is a well-established standard in the design of ADCs, engineered for selective cleavage by lysosomal proteases like cathepsin B, which are frequently overexpressed in the tumor microenvironment.[1] The this compound linker is a variation of this widely used sequence, designed for the conjugation of therapeutic payloads to antibodies. Its efficacy is critically dependent on its stability in circulation and its efficient cleavage upon internalization into target cancer cells.
Comparative Performance of Cathepsin B-Cleavable Linkers
The in vitro performance of the Val-Cit linker is often compared against other dipeptide linkers and modified sequences to assess improvements in specificity, stability, and cleavage efficiency. Key performance indicators include the rate of cleavage by cathepsin B and stability in plasma. While specific kinetic parameters for the this compound linker are not publicly available, the data for analogous Val-Cit linkers provide a strong benchmark for comparison.
| Linker | Key Features | In Vitro Performance Highlights | Reference |
| Val-Cit | Cathepsin B-cleavable dipeptide. The industry standard. | High cleavage efficiency by cathepsin B. Serves as a benchmark for other cleavable linkers.[1] | [1] |
| Val-Ala | Cathepsin B-cleavable dipeptide. | Cleaved by cathepsin B at approximately half the rate of the Val-Cit linker.[1] Exhibits lower hydrophobicity, which can reduce the tendency for ADC aggregation.[1] | |
| Glu-Val-Cit | Tripeptide linker. | Offers increased stability in mouse plasma compared to the Val-Cit linker, which is a significant advantage for preclinical evaluation. | |
| cBu-Cit | Peptidomimetic linker with a cyclobutane modification. | Demonstrates enhanced specificity for cathepsin B compared to the Val-Cit linker. Cleavage is significantly inhibited by cathepsin B-specific inhibitors (over 75%), whereas Val-Cit cleavage is less affected. |
Experimental Protocols
Accurate in vitro assessment of linker cleavage is crucial for the development of effective ADCs. Below are detailed methodologies for two common assays used to evaluate the cleavage of linkers like this compound by cathepsin B.
Protocol 1: LC-MS/MS-Based Cathepsin B Cleavage Assay
This assay provides a quantitative measurement of the release of the payload from an ADC over time.
Objective: To determine the rate and extent of drug release from an ADC containing a cathepsin B-cleavable linker upon incubation with purified human cathepsin B.
Materials:
-
ADC conjugated with the this compound linker (or alternative linker).
-
Recombinant human cathepsin B.
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0.
-
Quench Solution: Acetonitrile with a suitable internal standard.
-
96-well microplate.
-
Incubator.
-
LC-MS/MS system.
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Prepare the cathepsin B enzyme solution in the assay buffer to the desired final concentration.
-
In a 96-well plate, add the ADC solution to the assay buffer.
-
Initiate the reaction by adding the cathepsin B solution to the wells containing the ADC.
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each designated time point, stop the reaction by adding the quench solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
-
Calculate the cleavage rate and the half-life of the linker under these conditions.
Protocol 2: Fluorescence-Based Cathepsin B Cleavage Assay
This high-throughput assay is suitable for screening and comparing the relative cleavage susceptibility of different linker sequences.
Objective: To determine the kinetic parameters (Km and kcat) for the cleavage of a peptide linker by cathepsin B using a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin B.
-
Peptide linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).
-
Activation Buffer: Typically contains a reducing agent like DTT.
-
Assay Buffer: Optimal pH for cathepsin B activity (typically pH 5.0-6.0).
-
96-well fluorescence microplate reader.
Procedure:
-
Dilute the recombinant cathepsin B to the desired concentration in the activation buffer and pre-incubate to activate the enzyme.
-
Prepare a serial dilution of the fluorogenic peptide linker substrate in the assay buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.
-
Add the activated cathepsin B solution to the wells of a 96-well plate.
-
Initiate the reaction by adding each concentration of the peptide linker substrate to the wells containing the enzyme.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals. The increase in fluorescence corresponds to the cleavage of the linker and the release of the fluorophore.
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence versus time plots.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
-
Calculate the catalytic efficiency (kcat/Km) to compare the cleavage efficiency of different linkers.
Visualizing Key Processes
Diagrams illustrating the mechanism of cleavage and the experimental workflow provide a clearer understanding of the validation process.
Caption: Cathepsin B cleavage mechanism of a Val-Cit linker.
References
Case Study: The Successful Application of Valine-Citrulline Linker Technology in Brentuximab Vedotin (Adcetris®)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Valine-Citrulline (Val-Cit) linker, a critical component in the Antibody-Drug Conjugate (ADC) Brentuximab Vedotin (Adcetris®). While a specific published paper detailing the successful use of "PDP-C1-Ph-Val-Cit" was not identified, the extensive clinical data and established mechanism of action for Brentuximab Vedotin serve as a powerful case study for the successful application of Val-Cit linker technology. This guide will objectively compare the performance of this technology with other alternatives, supported by experimental data and detailed methodologies.
The Val-Cit linker is a dipeptide-based, enzymatically cleavable linker that is a cornerstone of modern ADC design.[][2] Its design allows for stable conjugation of potent cytotoxic payloads to monoclonal antibodies in systemic circulation, while enabling specific and efficient release of the drug within the tumor microenvironment.[] This targeted delivery mechanism enhances the therapeutic window of the ADC, maximizing efficacy while minimizing off-target toxicities.
Mechanism of Action: A Stepwise Look at Brentuximab Vedotin
Brentuximab Vedotin is an ADC composed of a chimeric IgG1 anti-CD30 monoclonal antibody, the microtubule-disrupting agent monomethyl auristatin E (MMAE), and a protease-cleavable Val-Cit linker.[4][5] Its mechanism of action is a multi-step process that ensures targeted cell killing:
-
Binding: The antibody component of Brentuximab Vedotin specifically targets and binds to the CD30 receptor on the surface of malignant cells.
-
Internalization: Upon binding, the Brentuximab Vedotin-CD30 complex is internalized into the cell through endocytosis.
-
Trafficking: The internalized complex is transported to the lysosomes, which are organelles containing various enzymes.
-
Cleavage and Payload Release: Within the lysosome, cathepsin B, a protease often overexpressed in tumor cells, cleaves the Val-Cit linker. This releases the cytotoxic payload, MMAE, into the cytoplasm.
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting the microtubule network within the cell. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
-
Bystander Effect: A portion of the released MMAE can diffuse out of the target cell and kill neighboring tumor cells, a phenomenon known as the "bystander effect."
Performance Data: Clinical Efficacy of Brentuximab Vedotin
The success of the Val-Cit linker is exemplified by the robust clinical data for Brentuximab Vedotin in the treatment of Hodgkin lymphoma (HL) and systemic anaplastic large cell lymphoma (sALCL).
Pivotal Phase II Study in Relapsed/Refractory Hodgkin Lymphoma
| Metric | Result | 95% Confidence Interval |
| Overall Response Rate | 75% | 63% - 84% |
| Complete Remission Rate | 34% | 25% - 45% |
| Median Overall Survival | 40.5 months | 28.7 - 61.9 months |
| Median Progression-Free Survival | 9.3 months | 7.1 - 12.2 months |
| 5-Year Overall Survival Rate | 41% | - |
| 5-Year Progression-Free Survival Rate | 22% | - |
| Data from the final analysis of the pivotal phase II clinical trial of brentuximab vedotin monotherapy in relapsed or refractory classical Hodgkin lymphoma. |
ECHELON-1 Phase III Study: Brentuximab Vedotin in Frontline Hodgkin Lymphoma
A landmark phase III study, ECHELON-1, compared Brentuximab Vedotin in combination with AVD (Adriamycin, Vinblastine, Dacarbazine) chemotherapy to the standard ABVD (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) regimen in patients with previously untreated Stage III or IV classical Hodgkin lymphoma.
| Metric (7-Year Follow-up) | Brentuximab Vedotin + AVD | ABVD |
| Overall Survival | Improved | Standard |
| The ECHELON-1 study demonstrated a significant overall survival benefit for the Brentuximab Vedotin-containing regimen at the seven-year follow-up. |
Comparison with Alternative Linker Technologies
The choice of linker is critical to an ADC's therapeutic index. While the Val-Cit linker has been highly successful, research into alternative linkers aims to address potential limitations and further optimize ADC performance.
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages |
| Valine-Citrulline (Val-Cit) | Protease-cleavable (Cathepsin B) | High serum stability, efficient payload release in tumor cells, well-established clinical profile. | Potential for off-target toxicity if prematurely cleaved. |
| Valine-Alanine (Val-Ala) | Protease-cleavable (Cathepsin B) | Better hydrophilicity and stability than Val-Cit, may reduce aggregation with hydrophobic payloads. | Less clinical data available compared to Val-Cit. |
| Glutamic acid–valine–citrulline (EVCit) | Protease-cleavable | Improved plasma stability in preclinical mouse models compared to Val-Cit. | More complex synthesis. |
| Hydrazone | pH-sensitive | Cleavage in the acidic tumor microenvironment. | Lower plasma stability compared to peptide linkers. |
| Disulfide | Glutathione-cleavable | Exploits higher glutathione concentrations in tumor cells. | Potential for premature cleavage in the bloodstream. |
| Non-cleavable (e.g., SMCC) | Protease degradation of the antibody backbone | High stability in circulation. | Relies on antibody degradation for payload release, which can be less efficient. |
Experimental Protocols
The following provides a generalized overview of the methodologies used in clinical trials to evaluate Brentuximab Vedotin.
Patient Population and Treatment Regimen (Pivotal Phase II Study)
-
Inclusion Criteria: Patients with relapsed or refractory CD30-positive Hodgkin lymphoma who had previously undergone autologous stem cell transplant (ASCT) or were not candidates for ASCT and had received at least two prior multi-agent chemotherapy regimens.
-
Treatment: Brentuximab Vedotin administered as an intravenous infusion at a dose of 1.8 mg/kg every 3 weeks for up to 16 cycles.
-
Monitoring: Complete blood counts were monitored prior to each dose. Patients were monitored for adverse events, including peripheral neuropathy.
In Vitro Cytotoxicity Assay (General Protocol)
A common method to assess the potency of an ADC is the MTT assay.
-
Cell Seeding: Target cancer cells (e.g., CD30-positive lymphoma cell lines) are plated in 96-well plates and incubated overnight to allow for cell attachment.
-
ADC Treatment: Serial dilutions of the ADC are prepared in cell culture medium and added to the cells.
-
Incubation: The cells are incubated with the ADC for a defined period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader to determine cell viability. The half-maximal inhibitory concentration (IC50) is then calculated.
References
Comparative Analysis of PDP-C1-Ph-Val-Cit Cleavage Specificity in Antibody-Drug Conjugates
A detailed guide for researchers and drug development professionals on the enzymatic cleavage specificity of the Val-Cit linker and its alternatives.
The Valine-Citrulline (Val-Cit) dipeptide linker has been a cornerstone in the design of antibody-drug conjugates (ADCs), facilitating the targeted release of cytotoxic payloads within tumor cells. The PDP-C1-Ph-Val-Cit linker is a representative of this class, engineered for cleavage by the lysosomal protease Cathepsin B, which is often upregulated in the tumor microenvironment.[1][] However, emerging data reveals that the cleavage of Val-Cit linkers is not exclusively mediated by Cathepsin B, leading to potential off-target toxicities and a narrower therapeutic window.[3][4] This guide provides a comprehensive comparison of the this compound linker's cleavage specificity against other established and novel linker technologies, supported by experimental data and detailed protocols.
Mechanism of Val-Cit Linker Cleavage
The intended mechanism of action for Val-Cit linkers, such as this compound, involves a multi-step process initiated upon the ADC's internalization into a target cancer cell.[1] Following endocytosis, the ADC traffics to the lysosome, where the acidic environment and high concentration of proteases, particularly Cathepsin B, lead to the specific cleavage of the amide bond between the citrulline residue and the p-aminobenzyl carbamate (PABC) spacer. This enzymatic cleavage triggers a self-immolative cascade, resulting in the release of the active drug payload.
Specificity of Val-Cit Cleavage: A Comparative Overview
While designed for Cathepsin B-mediated cleavage, studies have demonstrated that the Val-Cit dipeptide is also a substrate for other proteases. This lack of absolute specificity can lead to premature drug release in circulation and off-target toxicities. Below is a comparative summary of the enzymatic cleavage of the Val-Cit linker and its alternatives.
| Linker Type | Primary Target Enzyme | Off-Target Cleavage Enzymes | Key Characteristics |
| Val-Cit | Cathepsin B | Cathepsin K, Cathepsin L, Cathepsin S, Neutrophil Elastase, Carboxylesterase Ces1C (mouse) | Widely used, but susceptible to off-target cleavage, potentially leading to neutropenia and other toxicities. |
| Val-Ala | Cathepsin B | Similar to Val-Cit, but with potentially different kinetics. | Exhibits better hydrophilicity and stability compared to Val-Cit, allowing for higher drug-to-antibody ratios (DAR) with reduced aggregation. |
| cBu-Cit | Cathepsin B | Shows increased specificity for Cathepsin B over other cathepsins (e.g., Cathepsin K). | Designed for enhanced Cathepsin B selectivity to minimize off-target cleavage. |
| Sulfatase-cleavable | Sulfatase | - | Demonstrates high plasma stability with cleavage mediated by sulfatases, which are overexpressed in some tumors. |
| EGCit (Tripeptide) | Cathepsins | Resistant to neutrophil elastase-mediated degradation. | Offers improved in vivo stability by resisting premature cleavage by neutrophil elastase. |
| Non-cleavable (e.g., SMCC) | N/A (Antibody degradation) | N/A | Highly stable in plasma; payload is released after complete degradation of the antibody backbone in the lysosome. |
Experimental Protocols
This protocol outlines a typical in vitro experiment to assess the enzymatic cleavage of an ADC linker.
Materials:
-
ADC construct with the linker of interest (e.g., this compound conjugated to a payload)
-
Purified recombinant human Cathepsin B (or other proteases)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B solution in the assay buffer at 37°C for 15 minutes to ensure activation.
-
Reaction Initiation: In a microcentrifuge tube, combine the ADC (final concentration, e.g., 1 µM) with the activated Cathepsin B (final concentration, e.g., 20 nM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the released payload.
This protocol is designed to evaluate the stability of the ADC linker in plasma.
Materials:
-
ADC construct
-
Human plasma (or mouse plasma for cross-species comparison)
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation: Spike the ADC into the plasma at a final concentration (e.g., 10 µg/mL). Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 6, 24, 48 hours), collect aliquots of the plasma-ADC mixture.
-
Quenching and Extraction: Precipitate plasma proteins and extract the released payload by adding the cold quenching solution.
-
Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the amount of released payload over time.
Comparative Performance Data
The following table summarizes key performance metrics for Val-Cit and alternative linkers based on published data.
| Linker | Plasma Stability (Human) | Plasma Stability (Mouse) | Cathepsin B Cleavage Rate (Relative to Val-Cit) | Notes |
| Val-Cit | Generally stable | Susceptible to cleavage by Ces1C | 1.0 | Standard benchmark; mouse plasma instability requires use of knockout models for preclinical studies. |
| Val-Ala | High | Improved stability over Val-Cit | ~0.5x | Slower cleavage rate by Cathepsin B may be a design consideration. |
| cBu-Cit | High | High | Similar to Val-Cit | Enhanced specificity for Cathepsin B. |
| Sulfatase-cleavable | Very High (>7 days) | Very High | N/A | Different enzymatic release mechanism offers excellent plasma stability. |
| EGCit | High | High | - | Resistant to cleavage by neutrophil elastase. |
| Non-cleavable | Very High | Very High | N/A | No bystander effect as the payload-linker complex is not cell-permeable. |
Conclusion
The this compound linker, representative of the Val-Cit dipeptide class, provides an effective mechanism for intracellular drug release. However, its susceptibility to off-target cleavage by various proteases presents a significant challenge for ADC development, potentially leading to premature payload release and associated toxicities. Alternative linker technologies, such as Val-Ala, cBu-Cit, sulfatase-cleavable linkers, and novel tripeptide linkers like EGCit, offer promising strategies to enhance linker stability and specificity. The choice of linker should be carefully considered based on the specific ADC, target, and desired therapeutic profile, with rigorous in vitro and in vivo testing to validate its performance. Non-cleavable linkers remain a robust option when a bystander effect is not required and maximum plasma stability is paramount.
References
Benchmarking PDP-C1-Ph-Val-Cit: A Comparative Guide to ADC Linker Performance
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This guide provides an objective comparison of the performance of ADCs featuring a PDP-C1-Ph-Val-Cit linker against established industry standards. The insights presented herein are supported by experimental data from related linker technologies to inform the rational design and selection of linkers for novel ADC candidates.
At the heart of the this compound linker is the well-established valine-citrulline (Val-Cit) dipeptide. This sequence is designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] This targeted release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window. The "PDP" component, or pyridyldithiol, facilitates conjugation to the antibody via a disulfide bond, offering an alternative to the more common maleimide-based conjugation.
Quantitative Performance Comparison
The selection of an ADC linker involves a trade-off between plasma stability, cleavage efficiency, and the overall physicochemical properties of the conjugate. The following tables summarize key quantitative data from studies on relevant linker technologies to provide a framework for comparison.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| Linker Type | Payload | Target Cell Line | IC50 (nM) | Key Observations |
| Val-Cit based | MMAE | HER2+ (BT-474) | ~0.5 - 5 | Potent cytotoxicity in antigen-positive cells. |
| Val-Ala based | MMAE | HER2+ (BT-474) | ~0.7 - 7 | Similar potency to Val-Cit, may offer improved hydrophilicity. |
| Hydrazone (pH-sensitive) | Doxorubicin | Various | ~10 - 100 | Generally less potent than peptide linkers, with potential for off-target release. |
| Non-cleavable (e.g., SMCC) | DM1 | HER2+ (SK-BR-3) | ~1 - 10 | Effective, but payload is released with linker remnant, which can affect activity. |
Note: IC50 values are representative and can vary based on the antibody, payload, cell line, and experimental conditions.
Table 2: Plasma Stability of ADCs with Different Conjugation Chemistries
| Conjugation Chemistry | Linker Type | Plasma Source | % Intact ADC (after 7 days) | Key Observations |
| Pyridyldithiol (PDP) | Disulfide | Human | >90% | Generally high stability, but susceptible to reduction in the presence of free thiols. |
| Maleimide (e.g., MC) | Thioether | Human | >95% | Forms a stable thioether bond, but can be subject to retro-Michael reactions leading to drug loss. |
| Maleimide (next-generation) | Thioether | Human | >98% | Modified maleimides show enhanced stability and reduced off-target reactions. |
Note: Stability is highly dependent on the specific linker structure and the site of conjugation on the antibody.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for linkers like this compound, the following diagrams illustrate the key signaling pathway for payload delivery and a typical experimental workflow for performance comparison.
ADC Mechanism of Action via a Cleavable Linker.
Experimental Workflow for ADC Linker Comparison.
Detailed Experimental Protocols
Robust and reproducible experimental protocols are essential for the accurate evaluation of ADC linker performance. Below are methodologies for key assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC.
Materials:
-
Test ADC and control ADC
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G affinity chromatography resin
-
LC-MS system
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
At each time point, capture the ADC from the plasma sample using Protein A or G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity resin.
-
Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Test ADC, control ADC, and free payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test ADC, control ADC, and free payload.
-
Treat the cells with the serial dilutions and incubate for 72-96 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the cell viability against the logarithm of the ADC concentration.
Conclusion
The this compound linker combines the established cathepsin B-cleavable Val-Cit dipeptide with a pyridyldithiol conjugation moiety. This design offers a potent mechanism for targeted payload release within tumor cells. When benchmarking against industry standards such as mc-Val-Cit-PABC, key performance parameters to consider are the stability of the antibody-linker bond in circulation and the efficiency of payload release. While maleimide-based conjugation is widely used and generally forms a stable thioether bond, pyridyldithiol linkers provide a valuable alternative with their own distinct stability profile. The ultimate choice of linker should be guided by comprehensive preclinical evaluation, including in vitro cytotoxicity, plasma stability, and in vivo efficacy studies, tailored to the specific antibody, payload, and target indication.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of PDP-C1-Ph-Val-Cit
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like PDP-C1-Ph-Val-Cit, a cleavable antibody-drug conjugate (ADC) linker, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
This compound and similar ADC linkers are components of highly potent cytotoxic agents. All handling and disposal procedures must be conducted with strict adherence to safety protocols to prevent exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a lab coat, and eye protection. For handling powders or creating aerosols, a certified chemical fume hood or a biological safety cabinet is mandatory.
-
Containment: All work with this compound should be performed in a designated area to contain any potential spills.
-
Segregation: Cytotoxic waste must be segregated from other waste streams at the point of generation.[1]
Disposal Plan: A Step-by-Step Procedural Guide
Given the hazardous nature of this compound, direct chemical deactivation in a standard laboratory setting is not recommended without specific, validated protocols for this compound. The primary and safest method of disposal is through a licensed hazardous waste management service.
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be treated as cytotoxic waste.[1] This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipette tips, syringes).
-
Contaminated PPE.
-
Spill cleanup materials.
This waste must be collected in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic or chemotherapy waste.[1]
Step 2: Waste Collection and Storage
-
Containers: Use containers that are specifically designed for cytotoxic waste, often color-coded (e.g., yellow or purple) as per institutional and regional regulations.
-
Labeling: Ensure containers are clearly labeled with the "Cytotoxic" or "Chemotherapy Waste" symbol and a description of the contents.
-
Storage: Store the sealed waste containers in a secure, designated area with limited access, away from general lab traffic, until collection by a professional waste disposal service.
Step 3: Professional Disposal
The recommended and most common method for the final disposal of cytotoxic waste is high-temperature incineration.[1][2]
-
Engage a Licensed Contractor: Your institution's Environmental Health and Safety (EHS) office will have procedures for the collection and disposal of hazardous chemical waste. Follow these internal procedures to arrange for pickup by a licensed contractor specializing in hazardous and cytotoxic waste disposal.
-
Documentation: Ensure all required waste disposal documentation is completed accurately, as per institutional and regulatory requirements.
Chemical Decontamination of Surfaces
While bulk disposal should be handled professionally, minor spills on work surfaces require immediate decontamination. It's important to note that no single agent is known to deactivate all cytotoxic drugs. However, studies have evaluated the efficacy of various solutions for surface decontamination.
Decontamination Efficiency of Common Laboratory Cleaning Agents
| Decontaminating Solution | General Efficiency on select antineoplastic drugs | Notes |
| 70% Isopropanol | Variable, generally provides physical removal. | Primarily acts by dissolving and physically removing the contaminant. |
| Sodium Dodecyl Sulfate (SDS) Solution | Good for physical removal. | A detergent that aids in lifting the compound from surfaces for removal. |
| Hydrogen Peroxide | Can degrade certain cytotoxic compounds through oxidation. | The effectiveness is compound-specific. |
| Sodium Hypochlorite (Bleach) | High efficiency in degrading many antineoplastic drugs. | Can be corrosive to surfaces and should be used with caution. |
Data adapted from studies on various antineoplastic drugs and may not be specific to this compound.
Spill Cleanup Protocol
-
Alert and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Wear appropriate PPE as described above.
-
Containment: Cover the spill with absorbent material.
-
Decontamination: Working from the outside in, clean the area with a detergent solution, followed by a deactivating agent like a fresh solution of sodium hypochlorite, if compatible with the surface.
-
Rinsing: Thoroughly rinse the area with water after decontamination.
-
Disposal: All cleanup materials must be disposed of as cytotoxic waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound Waste.
This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and EHS guidelines to ensure full compliance and safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
